A 839977
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-839977: A Potent and Selective P2X7 Receptor Antagonist for Pain and Inflammation
An In-depth Technical Guide on the Mechanism of Action of A-839977
A-839977 is a novel and selective antagonist of the P2X7 receptor, a key player in inflammation and pain signaling pathways. This guide provides a comprehensive overview of the mechanism of action of A-839977, detailing its pharmacological activity, experimental validation, and the downstream effects of P2X7 receptor blockade.
Core Mechanism of Action: Antagonism of the P2X7 Receptor
A-839977 exerts its effects by selectively binding to and inhibiting the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by its endogenous ligand, adenosine (B11128) 5'-triphosphate (ATP), particularly at high concentrations released during cellular stress or injury, leads to the opening of a non-selective cation channel. This results in an influx of calcium and sodium ions and an efflux of potassium ions, triggering a cascade of downstream inflammatory events.
The primary mechanism of A-839977 involves the potent blockade of this ion channel activity. By antagonizing the P2X7 receptor, A-839977 prevents ATP-induced cellular depolarization and subsequent inflammatory responses.[1][2][3]
Quantitative Pharmacological Data
The potency and selectivity of A-839977 have been characterized across different species and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of A-839977 (IC50 Values)
| Species/Cell Line | Assay | Agonist | IC50 (nM) | Reference |
| Human (recombinant) | BzATP-evoked calcium influx | BzATP | 20 | [1][2][3][4] |
| Rat (recombinant) | BzATP-evoked calcium influx | BzATP | 42 | [1][2][3][4] |
| Mouse (recombinant) | BzATP-evoked calcium influx | BzATP | 150 | [1][2][3][4] |
| Human THP-1 cells | BzATP-stimulated IL-1β release | BzATP | 37 | [2] |
| Human THP-1 cells | Agonist-evoked YO-PRO uptake | BzATP | 7 | [2] |
Table 2: In Vivo Efficacy of A-839977 (ED50 Values)
| Animal Model | Assay | ED50 (µmol/kg, i.p.) | Reference |
| Rat (CFA-induced thermal hyperalgesia) | Thermal Hyperalgesia | 100 | [1] |
| Mouse (CFA-induced inflammatory pain) | Antihyperalgesia | 40 | [1] |
Signaling Pathway of A-839977 Action
The following diagram illustrates the signaling pathway affected by A-839977. Under pathological conditions, high concentrations of extracellular ATP activate the P2X7 receptor, leading to the maturation and release of the pro-inflammatory cytokine IL-1β. A-839977 blocks this pathway at the P2X7 receptor.
References
A-839977: A Selective P2X7 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-839977 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation, neuropathic pain, and other pathologies. This document provides a comprehensive technical overview of A-839977, including its chemical properties, mechanism of action, and pharmacological data from key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in preclinical research and drug development.
Introduction
The P2X7 receptor, activated by high concentrations of extracellular ATP, is a key player in the innate immune response and neuroinflammation.[1][2] Its activation triggers a cascade of downstream signaling events, including cation influx, formation of a large transmembrane pore, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][3] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory and neurological disorders.
A-839977 is a small molecule antagonist that exhibits high selectivity for the P2X7 receptor.[4][5][6] This guide summarizes the available quantitative data on A-839977, provides detailed methodologies for its characterization, and visualizes the key signaling pathways involved in P2X7 receptor function.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine |
| CAS Number | 870061-27-1[4][5] |
| Molecular Formula | C₁₉H₁₄Cl₂N₆O[5] |
| Molecular Weight | 413.26 g/mol [5] |
| Appearance | White solid[5] |
| Solubility | Soluble in DMSO[5] |
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for A-839977's activity across various experimental models.
Table 1: In Vitro Potency of A-839977
| Assay | Species | Cell Line | IC₅₀ | Reference(s) |
| BzATP-evoked Calcium Influx | Human | Recombinant | 20 nM | [4][6][7] |
| Rat | Recombinant | 42 nM | [4][6][7] | |
| Mouse | Recombinant | 150 nM | [4][6][7] | |
| Agonist-evoked YO-PRO-1 Uptake | Human | THP-1 | Not explicitly stated, but potent blockade reported | [4][8] |
| Agonist-evoked IL-1β Release | Human | THP-1 | Not explicitly stated, but potent blockade reported | [4][8] |
Table 2: In Vivo Efficacy of A-839977 in a Model of Inflammatory Pain
| Animal Model | Species | Pain Modality | Administration Route | Effective Dose (ED₅₀) | Effect | Reference(s) |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Thermal | Intraperitoneal (i.p.) | 100 µmol/kg | Dose-dependently reduced thermal hyperalgesia.[4][8] | [4][8] |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Mouse (Wild-type) | Thermal | Intraperitoneal (i.p.) | 40 µmol/kg | Produced robust antihyperalgesia.[8] | [8] |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Mouse (IL-1αβ knockout) | Thermal | Intraperitoneal (i.p.) | Not Applicable | No antihyperalgesic effect observed.[8] | [8] |
Signaling Pathways
Activation of the P2X7 receptor initiates a complex signaling cascade, leading to both ion channel and pore formation, ultimately resulting in inflammatory responses.
P2X7 Receptor Signaling Pathway and A-839977 Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize A-839977.
In Vitro Assays
This assay measures the ability of A-839977 to inhibit the influx of calcium through the P2X7 receptor channel upon stimulation with the agonist BzATP.
Workflow for the BzATP-Evoked Calcium Influx Assay.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human, rat, or mouse P2X7 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Seed cells at a density of 5 x 10⁴ cells/well in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Wash cells once with HBSS and then incubate with 100 µL of loading buffer for 60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in HBSS.
-
Add 100 µL of the A-839977 dilutions or vehicle (DMSO) control to the respective wells and incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of BzATP in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀, typically 10-100 µM).
-
Using a fluorescence plate reader equipped with an automated injector, record baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the BzATP solution into each well and continue to record fluorescence kinetically for 2-5 minutes (excitation ~494 nm, emission ~516 nm).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline (ΔF/F₀).
-
Plot the percentage inhibition of the BzATP-induced calcium influx against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay measures the formation of the large P2X7 receptor pore, which is permeable to the fluorescent dye YO-PRO-1.
Workflow for the YO-PRO-1 Uptake Assay.
Methodology:
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at 1 x 10⁵ cells/well in a 96-well plate.
-
Differentiate the monocytes into a macrophage-like phenotype by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Wash the adherent cells with fresh media and allow them to rest for 24 hours.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in a low-divalent cation buffer (e.g., HBSS without Ca²⁺ and Mg²⁺).
-
Replace the cell culture medium with 100 µL of the A-839977 dilutions or vehicle control and incubate for 30 minutes.
-
-
Agonist and Dye Addition:
-
Prepare a solution containing BzATP (e.g., 100 µM) and YO-PRO-1 (e.g., 1 µM) in the low-divalent cation buffer.
-
Add 50 µL of this solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the endpoint fluorescence using a plate reader (excitation ~491 nm, emission ~509 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage inhibition of BzATP-induced YO-PRO-1 uptake by A-839977 and determine the IC₅₀ value.
-
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Workflow for the IL-1β Release Assay.
Methodology:
-
Cell Culture, Differentiation, and Priming:
-
Follow the same procedure for THP-1 cell culture and differentiation as in the YO-PRO-1 uptake assay.
-
After the 24-hour rest period, prime the cells by incubating with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to induce pro-IL-1β expression.
-
-
Compound Incubation:
-
Wash the cells to remove LPS.
-
Add fresh serum-free media containing serial dilutions of A-839977 or vehicle and incubate for 30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells by adding a high concentration of ATP (e.g., 5 mM) or BzATP (e.g., 250 µM) and incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ATP/BzATP-induced IL-1β release by A-839977 and determine the IC₅₀ value.
-
In Vivo Assay
This model assesses the ability of A-839977 to reverse thermal hyperalgesia in a rodent model of inflammatory pain.
Workflow for CFA-Induced Thermal Hyperalgesia.
Methodology:
-
Animals and Acclimatization:
-
Use male Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals to the testing environment and equipment for several days before the experiment.
-
-
Baseline Measurement:
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source). Apply the heat source to the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
Induction of Inflammation:
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) into the plantar surface of one hind paw.
-
-
Development of Hyperalgesia:
-
Allow 24 hours for the development of robust thermal hyperalgesia.
-
-
Drug Administration:
-
Administer A-839977 (e.g., 10, 30, 100, 300 µmol/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Dosing Measurement:
-
Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Calculate the percentage reversal of thermal hyperalgesia for each dose at each time point.
-
Determine the ED₅₀ value by plotting the dose-response curve at the time of peak effect.
-
Conclusion
A-839977 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo preclinical studies. The data and protocols presented in this guide are intended to support researchers in the effective utilization of A-839977 for advancing our understanding of P2X7 receptor biology and its therapeutic potential.
References
- 1. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to A-839977: Mechanism of Action in the Inhibition of Interleukin-1β Release
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of A-839977, a selective antagonist of the P2X7 receptor, and its role in blocking the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This guide details the underlying signaling pathways, presents quantitative data on the compound's efficacy, outlines relevant experimental protocols, and provides visual representations of the key mechanisms.
Introduction: The P2X7 Receptor and IL-1β in Inflammation
Interleukin-1β is a potent pro-inflammatory cytokine central to innate immunity and the pathogenesis of numerous inflammatory diseases.[1] Its release is a tightly regulated, two-step process. The first step, "priming," involves the transcriptional upregulation of pro-IL-1β and components of the NLRP3 inflammasome, often initiated by signals like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2][3][4]
The second step is the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[2][3] Activated caspase-1 then cleaves the inactive pro-IL-1β into its mature, biologically active form, which is subsequently released from the cell.[5][6] A key trigger for NLRP3 inflammasome activation is the binding of extracellular adenosine (B11128) triphosphate (ATP) to the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][5] P2X7R activation leads to a potassium ion (K+) efflux from the cell, a critical event for NLRP3 inflammasome assembly.[1][2]
A-839977 is a potent and selective antagonist of the P2X7 receptor.[7][8][9] By blocking this receptor, A-839977 prevents ATP-induced signaling, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent maturation and release of IL-1β.[7][8] This mechanism underlies its therapeutic potential in inflammatory and neuropathic pain models.[8][10]
Mechanism of Action of A-839977
The primary mechanism by which A-839977 blocks IL-1β release is through the competitive antagonism of the P2X7 receptor. The sequence of events is as follows:
-
Cell Priming: Immune cells, such as macrophages or microglia, are primed with a stimulus like LPS, leading to the synthesis of pro-IL-1β and NLRP3 inflammasome components.[4][6]
-
ATP Release: In response to cellular stress or damage, ATP is released into the extracellular space.[1]
-
P2X7R Blockade: A-839977 binds to the P2X7 receptor, preventing extracellular ATP from activating it.[7][9]
-
Inhibition of Ion Flux: By blocking the P2X7R, A-839977 prevents the opening of the ion channel, thus inhibiting the critical K+ efflux required for inflammasome activation.[1]
-
NLRP3 Inflammasome Inhibition: Without the K+ efflux signal, the NLRP3 inflammasome fails to assemble and activate.[2][11]
-
Caspase-1 Inactivation: Consequently, pro-caspase-1 is not cleaved into its active form.[5][12]
-
Blockade of IL-1β Maturation and Release: Without active caspase-1, pro-IL-1β is not processed into mature IL-1β, and its release from the cell is effectively blocked.[8][10]
The following diagrams illustrate the relevant signaling pathways.
Quantitative Data on A-839977 Efficacy
The potency of A-839977 has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Potency of A-839977
| Assay | Species/Cell Line | Agonist | IC50 Value | Reference(s) |
|---|---|---|---|---|
| BzATP-evoked Ca2+ influx | Recombinant Human P2X7R | BzATP | 20 nM | [7][8][10] |
| BzATP-evoked Ca2+ influx | Recombinant Rat P2X7R | BzATP | 42 nM | [7][13] |
| BzATP-evoked Ca2+ influx | Recombinant Mouse P2X7R | BzATP | 150 nM | [7][8][10] |
| Agonist-evoked IL-1β Release | Differentiated Human THP-1 cells | BzATP | Potent Blockade | [8][10] |
| Agonist-evoked YO-PRO Uptake | Differentiated Human THP-1 cells | BzATP | Potent Blockade |[8][10] |
IC50: Half-maximal inhibitory concentration. BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7R agonist. YO-PRO-1 is a fluorescent dye that enters cells through the large pore formed upon P2X7R activation.
Table 2: In Vivo Efficacy of A-839977 in Pain Models
| Animal Model | Species | Endpoint | Route | ED50 Value | Reference(s) |
|---|---|---|---|---|---|
| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | i.p. | 100 µmol/kg | [8][10] |
| CFA-induced Inflammatory Pain | Wild-Type Mouse | Thermal Hyperalgesia | i.p. | 40 µmol/kg | [8][10] |
| CFA-induced Inflammatory Pain | IL-1αβ Knockout Mouse | Thermal Hyperalgesia | i.p. | No Effect |[8][10] |
ED50: Half-maximal effective dose. CFA: Complete Freund's Adjuvant, used to induce inflammation. i.p.: Intraperitoneal administration. The lack of effect in IL-1αβ knockout mice demonstrates that the antihyperalgesic effects of A-839977 are mediated by blocking IL-1β release.[8][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of A-839977 on IL-1β release.
Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Protocol: To induce a macrophage-like phenotype, THP-1 monocytes are differentiated by incubation with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Following differentiation, cells are washed and incubated in fresh, PMA-free medium for at least 24 hours before experimentation.
Measurement of IL-1β Release (ELISA)
This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant.
-
Priming: Differentiated THP-1 cells are primed with LPS (1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of A-839977 or vehicle control for 30-60 minutes.
-
Stimulation: Cells are then stimulated with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a commercially available Human IL-1β Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14] Data is typically plotted as IL-1β concentration versus A-839977 concentration to determine the IC50 value.
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme responsible for cleaving pro-IL-1β.
-
Cell Treatment: Cells are primed, treated with A-839977, and stimulated as described in the IL-1β release protocol.
-
Cell Lysis: After stimulation, the cells are washed with PBS and lysed using a specific lysis buffer to release intracellular contents.
-
Activity Measurement: The cell lysate is incubated with a specific fluorogenic caspase-1 substrate, such as Ac-YVAD-AMC.[15] Cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AMC), which can be detected using a fluorometer.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-1 activity. Results are normalized to the total protein concentration in the lysate.
Calcium Influx Assay
This assay measures the influx of extracellular calcium (Ca2+) into the cell upon P2X7R activation.
-
Cell Preparation: Differentiated THP-1 cells or P2X7R-expressing recombinant cells are plated in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence increases upon binding to free intracellular Ca2+.
-
Assay: The plate is placed in a fluorescence plate reader. A-839977 or vehicle is added to the wells, followed by the addition of a P2X7R agonist (e.g., BzATP).
-
Data Acquisition: Fluorescence intensity is measured kinetically over time. The increase in fluorescence upon agonist addition reflects the Ca2+ influx.
-
Data Analysis: The peak fluorescence response is measured, and data is used to generate dose-response curves to calculate the IC50 for A-839977.[8]
Conclusion
A-839977 is a well-characterized, potent, and selective antagonist of the P2X7 receptor. Its mechanism of action in blocking IL-1β release is directly linked to its ability to inhibit the ATP-gated P2X7R, thereby preventing the K+ efflux necessary for NLRP3 inflammasome activation and subsequent caspase-1-mediated processing of pro-IL-1β. The quantitative data from both in vitro and in vivo studies robustly support this mechanism and highlight the compound's therapeutic potential in IL-1β-driven inflammatory conditions. The experimental protocols outlined provide a framework for researchers to further investigate P2X7R antagonism and its downstream effects on inflammatory signaling.
References
- 1. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]
- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of caspase-1 activation by the P2X7 receptor is dependent on TLR signals and requires NF-kappaB-driven protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Lipin-2 regulates NLRP3 inflammasome by affecting P2X7 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2X7-NLRP3-Caspase-1 signaling mediates activity-induced muscle pain in male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. 2.5. IL-1β Measurement [bio-protocol.org]
- 15. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A-839977: A Potent Antagonist of BzATP-Evoked Calcium Influx Through the P2X7 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of A-839977 on 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)-evoked calcium influx, mediated by the P2X7 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of P2X7 and the therapeutic potential of its antagonists.
Introduction
The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), with a particularly high sensitivity to the synthetic agonist BzATP. Its activation leads to a rapid influx of cations, including Ca²⁺ and Na⁺, and efflux of K⁺. This initial ion flux can trigger a cascade of downstream signaling events, including the formation of a large, non-selective pore, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). The P2X7 receptor is predominantly expressed on immune cells and has been implicated in a variety of inflammatory and neuropathic pain states.
A-839977 is a potent and selective antagonist of the P2X7 receptor. It effectively blocks the BzATP-evoked calcium influx and subsequent downstream signaling, positioning it as a valuable tool for studying P2X7 receptor function and as a potential therapeutic agent for inflammatory diseases and pain.
Quantitative Analysis of A-839977's Inhibitory Activity
A-839977 has been demonstrated to be a highly potent inhibitor of BzATP-evoked calcium influx across different species. Furthermore, its inhibitory action extends to other key downstream events mediated by P2X7 receptor activation, such as membrane permeabilization (measured by YO-PRO-1 uptake) and cytokine release.
| Parameter | Species/Cell Line | Assay | IC50 Value | Reference(s) |
| BzATP-Evoked Calcium Influx | Recombinant Human P2X7 | Calcium Imaging | 20 nM | [1][2] |
| BzATP-Evoked Calcium Influx | Recombinant Rat P2X7 | Calcium Imaging | 42 nM | [1][2] |
| BzATP-Evoked Calcium Influx | Recombinant Mouse P2X7 | Calcium Imaging | 150 nM | [1][2] |
| BzATP-Stimulated IL-1β Release | Differentiated Human THP-1 Cells | Cytokine Assay | 37 nM | [2] |
| BzATP-Evoked YO-PRO-1 Uptake | Differentiated Human THP-1 Cells | Dye Uptake Assay | 7 nM | [2] |
Table 1: Summary of the in vitro potency of A-839977 in inhibiting BzATP-mediated P2X7 receptor activation.
Signaling Pathway of BzATP-Evoked Calcium Influx and Inhibition by A-839977
The activation of the P2X7 receptor by BzATP initiates a signaling cascade that is effectively blocked by A-839977. The following diagram illustrates this pathway.
Figure 1: Signaling pathway of BzATP-evoked calcium influx and its inhibition by A-839977.
Experimental Protocols
General Experimental Workflow for Measuring BzATP-Evoked Calcium Influx
The following diagram outlines a typical workflow for an in vitro experiment to measure the effect of A-839977 on BzATP-evoked calcium influx.
Figure 2: General experimental workflow for a calcium influx assay.
Detailed Protocol for Measuring BzATP-Evoked Calcium Influx Using Fura-2 AM
This protocol provides a detailed methodology for measuring intracellular calcium concentration changes in cultured cells upon stimulation with BzATP and inhibition by A-839977, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with P2X7, or a cell line endogenously expressing the receptor like THP-1 macrophages)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4
-
A-839977 stock solution (in DMSO)
-
BzATP stock solution (in water or HBS)
-
Ionomycin (B1663694) (for calibration)
-
EGTA (for calibration)
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Seed cells onto glass coverslips or into black-walled, clear-bottom 96-well plates at an appropriate density to achieve 70-90% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading conditions should be determined empirically for each cell type.
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes in HBS at room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in HBS from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1%.
-
Replace the HBS with the A-839977 dilutions or a vehicle control (HBS with the same final DMSO concentration).
-
Incubate the cells with A-839977 for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
BzATP Stimulation and Data Acquisition:
-
Place the coverslip or 96-well plate into the fluorescence imaging setup or plate reader.
-
Begin recording the baseline fluorescence ratio (F340/F380) for a short period (e.g., 30-60 seconds).
-
Add BzATP to the cells to achieve the desired final concentration (e.g., EC₅₀ to EC₈₀ concentration for the P2X7 receptor in the specific cell line). For automated systems, use an injection port to add the agonist while continuously recording.
-
Continue recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Calculate the peak response to BzATP in the presence of different concentrations of A-839977.
-
Normalize the responses to the vehicle control.
-
Plot the normalized peak response against the logarithm of the A-839977 concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
-
(Optional) Calibration:
-
To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment.
-
Determine the minimum ratio (Rmin) by adding a calcium-free HBS containing EGTA (e.g., 5-10 mM).
-
Determine the maximum ratio (Rmax) by subsequently adding a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of saturating extracellular calcium.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Conclusion
A-839977 is a potent and selective antagonist of the P2X7 receptor, effectively inhibiting BzATP-evoked calcium influx and downstream inflammatory signaling. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the P2X7 receptor in health and disease and for the development of novel anti-inflammatory and analgesic therapies. The detailed methodology for measuring intracellular calcium changes provides a robust framework for screening and characterizing P2X7 receptor antagonists.
References
Understanding the P2X7 Receptor Function with A-839977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the P2X7 receptor, a key player in inflammation, neuropathic pain, and cancer. It details the function and signaling of this unique ATP-gated ion channel and examines the utility of A-839977, a potent and selective antagonist, as a tool for its study and a potential therapeutic agent.
The P2X7 Receptor: A Dual-Function Ion Channel
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a molecule released during cellular stress or death.[1][2] Unlike other members of the P2X family, P2X7R exhibits a dual functionality. Brief activation leads to the opening of a small cation-selective channel, permeable to Na+, K+, and Ca2+.[3][4] However, sustained or repeated stimulation triggers the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da in size.[1][3][4] This pore formation is a hallmark of P2X7R activation and is crucial for many of its downstream effects.
P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, but is also found on other cell types, including astrocytes, oligodendrocytes, and various cancer cells.[5][6] Its activation is a critical step in initiating and propagating inflammatory responses.
Role in Pathophysiology
The multifaceted nature of P2X7R signaling implicates it in a wide range of pathological conditions:
-
Inflammation: P2X7R is a key activator of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[7][8] This function places P2X7R at the heart of numerous inflammatory diseases.[8]
-
Neuropathic and Inflammatory Pain: By modulating the release of inflammatory mediators in the central and peripheral nervous systems, P2X7R plays a significant role in the development and maintenance of chronic pain states.[6][9][10]
-
Cancer: The role of P2X7R in cancer is complex and context-dependent.[5][11] Low-level activation can promote tumor growth, proliferation, and metastasis.[3][5] Conversely, high-level stimulation can induce cancer cell death.[3][12]
-
Neurodegenerative Diseases: Upregulation and activation of P2X7R in microglia and astrocytes contribute to neuroinflammation, a common feature of neurodegenerative disorders.[13]
A-839977: A Potent and Selective P2X7 Receptor Antagonist
A-839977 is a small molecule antagonist that potently and selectively blocks the P2X7 receptor.[14][15] Its ability to inhibit P2X7R-mediated signaling makes it an invaluable tool for elucidating the receptor's function and a promising candidate for therapeutic development.
Mechanism of Action
A-839977 acts as an allosteric antagonist, binding to a site on the receptor distinct from the ATP-binding site.[16] This binding prevents the conformational changes required for both small cation channel opening and large pore formation. By blocking these initial events, A-839977 effectively inhibits all downstream signaling cascades initiated by P2X7R activation.[14][15]
Quantitative Data for A-839977
The following tables summarize the key quantitative data for A-839977 across various assays and species.
Table 1: In Vitro Potency of A-839977
| Parameter | Species | Cell Line/System | Agonist | IC50 | Reference(s) |
| Ca2+ Influx | Human | Recombinant 132N1 cells | BzATP | 20 nM | [14][15][17][18] |
| Rat | Recombinant 132N1 cells | BzATP | 42 nM | [14][15][17][18] | |
| Mouse | Recombinant 132N1 cells | BzATP | 150 nM | [14][15][17][18] | |
| YO-PRO-1 Uptake | Human | Differentiated THP-1 cells | Agonist | 7 nM | [15][18] |
| IL-1β Release | Human | Differentiated THP-1 cells | BzATP | 37 nM | [15][18] |
Table 2: In Vivo Efficacy of A-839977
| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |
| CFA-induced Thermal Hyperalgesia | Rat | Reduction of hyperalgesia | i.p. | 100 µmol/kg | [15] |
| CFA-induced Inflammatory Pain | Mouse | Reduction of hyperalgesia | i.p. | 40 µmol/kg | [15] |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways.
Caption: P2X7R signaling cascade initiated by ATP and inhibited by A-839977.
Experimental Workflow: Assessing A-839977 Activity
A typical workflow to evaluate the inhibitory effect of A-839977 on P2X7R function involves a series of in vitro assays.
Caption: Workflow for evaluating A-839977's inhibitory effect on P2X7R.
Detailed Experimental Protocols
Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium influx by A-839977.
Materials:
-
P2X7R-expressing cells (e.g., HEK293 cells stably expressing human P2X7R).[19]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]
-
Pluronic F-127.[19]
-
Hanks' Balanced Salt Solution (HBSS).[19]
-
A-839977
-
P2X7R agonist (e.g., ATP or BzATP).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed P2X7R-expressing cells into a 96-well plate at a suitable density and allow them to adhere overnight.[19]
-
Dye Loading:
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in HBSS.
-
Add the A-839977 dilutions or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[20]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.
-
Add the P2X7R agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.[20]
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the inhibition of the calcium response against the concentration of A-839977 to determine the IC50 value.[20]
-
Pore Formation (YO-PRO-1 Uptake) Assay
This assay assesses the ability of A-839977 to block the formation of the large membrane pore by measuring the uptake of a fluorescent dye.
Materials:
-
P2X7R-expressing cells.
-
YO-PRO-1 iodide.
-
Assay buffer.
-
A-839977.
-
P2X7R agonist.
-
96-well plate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.[20]
-
Compound Incubation: Pre-incubate cells with various concentrations of A-839977 or vehicle.[20]
-
Dye and Agonist Addition: Add a mixture of YO-PRO-1 and the P2X7R agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[20]
-
Measurement: Measure the fluorescence of the incorporated YO-PRO-1 using a fluorescence plate reader.[20]
-
Data Analysis: Determine the IC50 value for A-839977 by plotting the inhibition of dye uptake against the inhibitor concentration.[20]
IL-1β Release Assay
This assay quantifies the inhibition of P2X7R-mediated IL-1β release by A-839977.
Materials:
-
Immune cells (e.g., human THP-1 monocytes differentiated into macrophages).
-
Lipopolysaccharide (LPS).
-
A-839977.
-
P2X7R agonist (e.g., ATP).
-
Cell culture medium.
-
Human IL-1β ELISA kit.
Procedure:
-
Cell Priming: Prime the cells with LPS to upregulate pro-IL-1β expression.[20]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of A-839977.[20]
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist for 30-60 minutes.[20]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.[20]
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[20]
-
Data Analysis: Determine the IC50 value for A-839977 by plotting the inhibition of IL-1β release against the inhibitor concentration.[20]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the P2X7R channel, providing a detailed characterization of its biophysical properties and their modulation by A-839977.
Materials:
-
P2X7R-expressing cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass pipettes.
-
Extracellular and intracellular recording solutions.
-
A-839977.
-
P2X7R agonist.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.[21]
-
Pipette Preparation: Pull glass pipettes to a suitable resistance and fill with intracellular solution.
-
Recording:
-
Data Analysis: Analyze the current traces to determine the dose-dependent inhibition of the P2X7R-mediated current by A-839977 and calculate the IC50.[23]
Conclusion
The P2X7 receptor represents a significant therapeutic target for a multitude of diseases characterized by inflammation and cellular damage. A-839977, as a potent and selective antagonist, is an indispensable tool for dissecting the complex biology of P2X7R. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the function of the P2X7 receptor and to explore the therapeutic potential of its modulation.
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2RX7: A receptor with a split personality in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 9. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Involvement of P2X7 receptors in chronic pain disorders | Semantic Scholar [semanticscholar.org]
- 11. Functional role of P2X7 purinergic receptor in cancer and cancer-related pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]
- 13. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. apexbt.com [apexbt.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Electrophysiology [bio-protocol.org]
- 22. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Role of A-839977 in Astrocyte Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of A-839977, a potent and selective antagonist of the P2X7 receptor (P2X7R), and its significant role in modulating astrocyte communication. Astrocytes, once considered merely supportive cells in the central nervous system (CNS), are now recognized as active participants in neural signaling, a process in which P2X7R plays a crucial role.[1][2] A-839977 serves as a critical pharmacological tool to investigate these processes and as a potential therapeutic agent for neurological disorders involving neuroinflammation.
Core Mechanism of Action
A-839977 exerts its effects by selectively blocking the P2X7 receptor, an ATP-gated ion channel.[3][4][5] Unusually high concentrations of extracellular ATP, often associated with cellular stress and injury, are required to activate P2X7R.[2][6] In astrocytes, the activation of P2X7R initiates a cascade of events, including calcium influx, release of gliotransmitters like glutamate (B1630785) and ATP, and the production of pro-inflammatory cytokines.[7][8][9] A-839977 effectively antagonizes these action, thereby modulating astrocyte-mediated signaling and neuroinflammatory responses.[3][10]
Quantitative Data Presentation
The potency of A-839977 has been characterized across different species and experimental conditions. The following table summarizes the key quantitative data for A-839977's activity.
| Parameter | Species/Cell Line | Value | Experimental Context | Reference |
| IC₅₀ | Human P2X7R | 20 nM | BzATP-evoked calcium influx in recombinant cells | [3][4][5] |
| IC₅₀ | Rat P2X7R | 42 nM | BzATP-evoked calcium influx in recombinant cells | [3][4][5] |
| IC₅₀ | Mouse P2X7R | 150 nM | BzATP-evoked calcium influx in recombinant cells | [3][4][5] |
| IC₅₀ | Human THP-1 cells | 37 nM | BzATP-stimulated IL-1β release | [4] |
| IC₅₀ | Human THP-1 cells | 7 nM | BzATP-stimulated YO-PRO uptake | [4] |
| ED₅₀ | Rat | 100 µmol/kg (i.p.) | Reduction of CFA-induced thermal hyperalgesia | [10] |
| ED₅₀ | Mouse (wild-type) | 40 µmol/kg (i.p.) | Reduction of CFA-induced thermal hyperalgesia | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions modulated by A-839977, the following diagrams illustrate the P2X7R signaling pathway in astrocytes and a typical experimental workflow for studying its effects.
Caption: P2X7R signaling cascade in astrocytes and the inhibitory action of A-839977.
Caption: A generalized experimental workflow to study the effects of A-839977 on astrocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the role of A-839977 in astrocyte communication.
Primary Astrocyte Culture
-
Objective: To obtain a pure population of astrocytes for in vitro experiments.
-
Methodology:
-
Dissect cortices from postnatal day 1-3 mouse or rat pups and place them in ice-cold dissection medium.[11]
-
Mechanically dissociate the tissue and treat with trypsin to obtain a single-cell suspension.[11]
-
Plate the cells in Poly-D-Lysine coated flasks in DMEM supplemented with 10% FBS and antibiotics.[11]
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes, leaving a monolayer of astrocytes.
-
Re-plate the purified astrocytes for subsequent experiments.
-
Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in astrocytes following P2X7R activation and inhibition by A-839977.
-
Methodology:
-
Plate astrocytes on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[12][13]
-
Wash the cells to remove excess dye and mount the coverslip on a perfusion chamber of a fluorescence microscope.
-
Perfuse the cells with a physiological saline solution.
-
Obtain a baseline fluorescence reading.
-
Pre-incubate the cells with A-839977 (e.g., 50 nM for 1 hour) or vehicle control.[3]
-
Stimulate the cells with a P2X7R agonist, such as BzATP.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.
-
Patch-Clamp Electrophysiology
-
Objective: To measure the ion channel currents mediated by P2X7R and their blockade by A-839977.
-
Methodology:
-
Use whole-cell patch-clamp configuration on cultured astrocytes.
-
The pipette solution should contain a physiological concentration of ions, and the external solution should be a buffered saline solution.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a P2X7R agonist (e.g., BzATP) to the external solution to evoke an inward current.[14]
-
To test the effect of A-839977, pre-apply the antagonist to the external solution before the application of the agonist.
-
Measure the amplitude of the inward current in the absence and presence of A-839977 to determine the extent of inhibition.
-
Gliotransmitter Release Assay
-
Objective: To quantify the release of gliotransmitters, such as glutamate, from astrocytes upon P2X7R activation and its modulation by A-839977.
-
Methodology:
-
Culture astrocytes to confluence in multi-well plates.
-
Wash the cells with a balanced salt solution.
-
Pre-incubate with A-839977 or vehicle.
-
Stimulate the cells with a P2X7R agonist.
-
Collect the extracellular medium at different time points.
-
Analyze the concentration of glutamate in the medium using High-Performance Liquid Chromatography (HPLC) or an enzyme-based colorimetric assay.[9]
-
Cytokine Release Assay (ELISA)
-
Objective: To measure the release of pro-inflammatory cytokines, particularly IL-1β, from astrocytes.
-
Methodology:
-
Plate astrocytes and treat them as described in the gliotransmitter release assay.
-
Collect the cell culture supernatant.
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-1β to quantify its concentration in the supernatant, following the manufacturer's instructions.[10]
-
Conclusion
A-839977 is an indispensable tool for elucidating the intricate role of P2X7R in astrocyte communication. Its high potency and selectivity allow for the precise dissection of P2X7R-mediated signaling pathways in both physiological and pathological contexts. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted functions of astrocytes and to explore the therapeutic potential of P2X7R antagonism in a range of neurological disorders characterized by neuroinflammation and aberrant glial activity. The continued use of A-839977 in preclinical research will undoubtedly shed further light on the complex interplay between astrocytes and neurons, paving the way for novel drug development strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS [frontiersin.org]
- 9. P2X7 Receptor-Mediated Release of Excitatory Amino Acids from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astrocyte isolation and culturing [protocols.io]
- 12. Frontiers | Analysing Intercellular Communication in Astrocytic Networks Using “Astral” [frontiersin.org]
- 13. Astrocytic Calcium Signaling: Mechanism and Implications for Functional Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X7 receptor-mediated release of excitatory amino acids from astrocytes [pubmed.ncbi.nlm.nih.gov]
A 839977 in models of neuropathic pain
An In-depth Technical Guide to A-839977 in Models of Neuropathic Pain
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the field of pain research, P2X7R has emerged as a significant therapeutic target due to its crucial role in inflammation and nociceptive signaling.[3][4] P2X7Rs are prominently expressed on immune cells, particularly microglia in the central nervous system, and their activation triggers the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[5][6] Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, is characterized by persistent inflammation and neuronal hypersensitivity.[6][7] The upregulation of P2X7R in spinal microglia following nerve injury is a key mechanism contributing to the development of hyperalgesia.[8] Consequently, antagonists like A-839977 that block this pathway are valuable tools for research and potential therapeutic development in neuropathic pain.[3][8] This guide provides a technical overview of A-839977, summarizing its mechanism, efficacy in preclinical models, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
A-839977 exerts its effects by selectively blocking the P2X7 receptor. This ion channel is activated by high concentrations of extracellular ATP, which are often present at sites of tissue injury and inflammation. Activation of P2X7R leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which depolarizes the cell membrane. A crucial consequence of P2X7R activation in immune cells like microglia is the assembly of the NLRP3 inflammasome and subsequent maturation and release of IL-1β.[5][9][10] IL-1β is a potent pro-inflammatory cytokine that plays a direct role in sensitizing neurons and promoting nociceptive transmission.[5][9]
A-839977 directly inhibits the initial step of this cascade: the ATP-gated ion flux. By preventing the influx of calcium through the P2X7R channel, it effectively blocks the downstream signaling required for IL-1β processing and release.[1][5][9] Studies have conclusively shown that the antihyperalgesic effects of A-839977 are lost in mice lacking the genes for IL-1α and IL-1β, confirming that its analgesic properties are mediated primarily through the blockade of IL-1β release.[5][9][10]
Data Presentation: Efficacy of A-839977
The efficacy of A-839977 has been quantified in various in vitro and in vivo assays. The data highlights its potency and species-specific activity.
Table 1: In Vitro Potency of A-839977
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of A-839977 in blocking calcium influx triggered by the P2X7R agonist BzATP in recombinant receptors.
| Receptor Species | Assay | IC₅₀ Value (nM) | Reference |
| Human | Ca²⁺ Influx | 20 | [1][5][9] |
| Rat | Ca²⁺ Influx | 42 | [1] |
| Mouse | Ca²⁺ Influx | 150 | [1][5][9] |
Table 2: In Vivo Efficacy in a Model of Inflammatory Pain
This table presents the half-maximal effective dose (ED₅₀) of A-839977 in reducing thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model. While this is a model of inflammatory pain, it provides crucial evidence for the compound's in vivo analgesic potential, which is foundational for its application in neuropathic pain models that share inflammatory components.[10]
| Animal Model | Administration Route | Endpoint | ED₅₀ Value (µmol/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | Thermal Hyperalgesia | 100 | [5][9] |
| Mouse (WT) | Intraperitoneal (i.p.) | Thermal Hyperalgesia | 40 | [5][9] |
| Mouse (IL-1αβ KO) | Intraperitoneal (i.p.) | Thermal Hyperalgesia | No Effect | [5][9][10] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are protocols for key experiments used to characterize A-839977.
Calcium Influx Assay
This assay measures the ability of A-839977 to block P2X7R-mediated calcium influx.
-
Cell Lines: HEK293 cells stably expressing recombinant human, rat, or mouse P2X7 receptors.
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
BzATP (P2X7R agonist)
-
A-839977 (test compound)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Plate cells in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Add varying concentrations of A-839977 to the wells and incubate for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add a sub-maximal concentration of BzATP to stimulate the P2X7R.
-
Immediately record the change in fluorescence intensity, which corresponds to the influx of calcium.
-
Data Analysis: Calculate the percentage inhibition of the BzATP-induced calcium response at each concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent inflammatory state leading to thermal hyperalgesia, a common symptom in pain studies.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents:
-
Complete Freund's Adjuvant (CFA)
-
A-839977 dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2]
-
-
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) for each animal.
-
Induction: Administer a single intraplantar (i.pl.) injection of CFA (e.g., 100 µL) into the plantar surface of one hind paw.
-
Pain Development: Allow 24-48 hours for inflammation and thermal hyperalgesia to develop, confirmed by a significant decrease in paw withdrawal latency compared to baseline.
-
Drug Administration: Administer A-839977 or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 µmol/kg).[1]
-
Post-Treatment Measurement: Measure paw withdrawal latency at set time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose and determine the ED₅₀ value.
-
Neuropathic Pain Models (General Protocol Outline)
While specific efficacy data for A-839977 in neuropathic models is less detailed in the initial search, its use is cited in models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).[6][8] The general workflow is as follows:
-
Chronic Constriction Injury (CCI): Involves placing loose ligatures around the sciatic nerve, leading to inflammation and nerve compression.
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves (e.g., L5/L6), causing axonal damage and a robust neuropathic pain state.[11]
-
Behavioral Endpoint: The primary endpoint in these models is typically mechanical allodynia, measured by assessing the paw withdrawal threshold to stimulation with von Frey filaments. A reduction in the force required to elicit a withdrawal indicates allodynia.
Conclusion
A-839977 is a well-characterized, potent P2X7 receptor antagonist with demonstrated efficacy in preclinical models of pain. Its mechanism of action, centered on the inhibition of Ca²⁺ influx and the subsequent blockade of IL-1β release, directly targets a key neuroinflammatory pathway implicated in the pathogenesis of neuropathic pain.[5][8][9] The quantitative data from in vitro and in vivo studies provide a strong basis for its use as a pharmacological tool to investigate the role of the P2X7 receptor in various disease states. While detailed dose-response data in specific neuropathic pain models requires further consolidation, the established link between P2X7R activation, microglial-driven inflammation, and neuropathic pain strongly supports the therapeutic potential of P2X7R antagonists like A-839977.[6][8][10] The protocols and data presented herein serve as a technical guide for researchers aiming to explore this promising target in the ongoing search for more effective analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 839977 | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
- 3. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 4. The role and pharmacological properties of the P2X7 receptor in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Foundational Research on P2X7 Antagonism Using A-839977: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of P2X7 receptor antagonism, with a specific focus on the potent and selective antagonist, A-839977. This document consolidates key quantitative data, details critical experimental methodologies, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of A-839977's mechanism of action and its therapeutic potential.
Introduction to P2X7 and the Role of A-839977
The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated ion channel that plays a pivotal role in inflammatory and neuropathic pain signaling.[1][2] Activation of P2X7R by high concentrations of extracellular ATP, a damage-associated molecular pattern released from stressed or dying cells, triggers a cascade of downstream events.[3][4] These include cation influx (Ca²⁺ and Na⁺), K⁺ efflux, and, with prolonged stimulation, the formation of a large, non-selective pore.[3][5] This pore allows the passage of molecules up to 900 Da, a key event in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][6]
A-839977 is a potent and selective antagonist of the P2X7 receptor.[7][8] It has been instrumental in elucidating the physiological and pathological roles of P2X7R. A-839977 acts as an allosteric modulator, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that prevents receptor activation.[9][10] This blockade of P2X7R has been shown to effectively reduce inflammatory and neuropathic pain in various animal models, an effect largely attributed to the inhibition of IL-1β release.[1][7][11]
Quantitative Data: In Vitro and In Vivo Potency of A-839977
The efficacy of A-839977 has been quantified across various species and experimental models. The following tables summarize the key inhibitory and effective concentrations.
Table 1: In Vitro Inhibitory Activity of A-839977
| Parameter | Species/Cell Line | Agonist | Assay | IC₅₀ Value | Reference(s) |
| Ca²⁺ Influx | Recombinant Human P2X7 | BzATP | Calcium Imaging | 20 nM | [7][12] |
| Ca²⁺ Influx | Recombinant Rat P2X7 | BzATP | Calcium Imaging | 42 nM | [7][12] |
| Ca²⁺ Influx | Recombinant Mouse P2X7 | BzATP | Calcium Imaging | 150 nM | [7][12] |
| YO-PRO-1 Uptake | Differentiated Human THP-1 | BzATP | Dye Uptake Assay | 7 nM | [8] |
| IL-1β Release | Differentiated Human THP-1 | BzATP | ELISA | 37 nM | [8] |
Table 2: In Vivo Efficacy of A-839977 in Pain Models
| Animal Model | Species | Endpoint | Route of Administration | ED₅₀ Value | Reference(s) |
| CFA-Induced Thermal Hyperalgesia | Rat | Reduction of hyperalgesia | Intraperitoneal (i.p.) | 100 µmol/kg | [1] |
| CFA-Induced Inflammatory Pain | Mouse (Wild-Type) | Reduction of hyperalgesia | Intraperitoneal (i.p.) | 40 µmol/kg | [1] |
| CFA-Induced Inflammatory Pain | Mouse (IL-1αβ Knockout) | Reduction of hyperalgesia | Intraperitoneal (i.p.) | No effect | [1] |
Experimental Protocols: Methodologies for Assessing A-839977 Activity
Detailed experimental protocols are crucial for the accurate assessment of P2X7R antagonism. The following sections outline the methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay measures the ability of A-839977 to block agonist-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Preparation: Plate cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma cells stably expressing recombinant P2X7R) in a 96-well plate and allow them to adhere.
-
Dye Loading: Wash the cells with an appropriate assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of A-839977 or vehicle control for a specified period (e.g., 30 minutes).
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add a P2X7R agonist, such as BzATP, to the wells and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the IC₅₀ value of A-839977 by plotting the percentage inhibition of the agonist response against the concentration of A-839977.
This assay assesses the formation of the P2X7R-associated large pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.
Protocol:
-
Cell Preparation: Plate cells expressing P2X7R in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of A-839977 or vehicle control.
-
Dye and Agonist Addition: Add a fluorescent dye such as YO-PRO-1, TO-PRO-3, or ethidium (B1194527) bromide to the wells, immediately followed by the addition of a P2X7R agonist (e.g., ATP or BzATP).[13][14][15]
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 15-30 minutes using a fluorescence plate reader.[15] The dye will enter the cells through the formed pore and intercalate with nucleic acids, leading to a significant increase in fluorescence.
-
Data Analysis: Determine the rate of fluorescence increase or the total fluorescence change at a fixed time point to quantify pore formation. Calculate the IC₅₀ value for A-839977's inhibition of dye uptake.
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.
Protocol:
-
Cell Priming: Prime immune cells, such as human THP-1 monocytes or rat microglia, with lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour) to induce the expression of pro-IL-1β.[16]
-
Compound Incubation: Add varying concentrations of A-839977 or vehicle control to the primed cells and incubate for a short period (e.g., 30 minutes).[16]
-
Agonist Stimulation: Add a P2X7R agonist (e.g., BzATP) and incubate for a further period (e.g., 1.5 hours) to stimulate the processing and release of mature IL-1β.[16]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value of A-839977 for the inhibition of IL-1β release.
In Vivo Pain Models
This model is used to assess the antihyperalgesic effects of A-839977 in the context of persistent inflammation.
Protocol:
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of a rat or mouse.[1]
-
Compound Administration: At a time point when thermal hyperalgesia is established, administer A-839977 or vehicle control via the desired route (e.g., intraperitoneally).[1]
-
Assessment of Thermal Hyperalgesia: At various time points after compound administration, assess the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus). An increase in paw withdrawal latency indicates an antihyperalgesic effect.
-
Data Analysis: Determine the dose-dependent effect of A-839977 on thermal hyperalgesia and calculate the ED₅₀ value.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: P2X7 receptor signaling cascade and the inhibitory action of A-839977.
Experimental Workflows
Caption: Workflow for the in vitro calcium influx assay.
Caption: Workflow for the in vitro dye uptake (pore formation) assay.
Caption: Workflow for the in vitro IL-1β release assay.
Conclusion
A-839977 has proven to be an invaluable pharmacological tool for dissecting the complex roles of the P2X7 receptor in health and disease. Its high potency and selectivity have enabled researchers to confirm the critical involvement of P2X7R in inflammatory and neuropathic pain, primarily through the modulation of IL-1β release. The experimental protocols and data presented in this guide provide a solid foundation for the continued investigation of P2X7R antagonism and the development of novel therapeutics targeting this important ion channel. The consistent finding that the antihyperalgesic effects of A-839977 are absent in IL-1αβ knockout mice underscores the central role of this cytokine in P2X7-mediated nociception.[1] This technical guide serves as a comprehensive resource to support ongoing and future research in this promising area of drug discovery.
References
- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. scbt.com [scbt.com]
- 10. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Untangling Macropore Formation and Current Facilitation in P2X7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-839977: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The activation of the P2X7 receptor is implicated in inflammatory processes, making A-839977 a valuable tool for in vitro studies investigating inflammation, immune response, and associated signaling pathways. These application notes provide detailed protocols for key in vitro experiments to characterize the effects of A-839977.
Mechanism of Action
A-839977 selectively blocks the P2X7 receptor, thereby inhibiting the influx of extracellular calcium that is typically evoked by agonists such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).[1] This blockade of ion flux prevents downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2] The antihyperalgesic effects of P2X7 receptor blockade are mediated by inhibiting the release of IL-1β.[1]
Data Presentation
The inhibitory activity of A-839977 on P2X7 receptors from different species is summarized in the table below.
| Species | Assay | IC50 Value |
| Human | BzATP-evoked calcium influx | 20 nM |
| Rat | BzATP-evoked calcium influx | 42 nM |
| Mouse | BzATP-evoked calcium influx | 150 nM |
Table 1: IC50 values of A-839977 for P2X7 receptors from different species.[1]
Experimental Protocols
Herein are detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of A-839977.
BzATP-Evoked Calcium Influx Assay
This assay measures the ability of A-839977 to inhibit the influx of calcium into cells following the activation of P2X7 receptors by the agonist BzATP.
Materials:
-
Cells expressing P2X7 receptors (e.g., THP-1 monocytes, HEK293 cells transfected with P2X7)
-
A-839977
-
BzATP
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Protocol:
-
Cell Preparation: Seed cells into a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in the assay buffer. b. Remove the culture medium from the wells and add the dye loading solution. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Gently wash the cells twice with the assay buffer to remove any excess extracellular dye.
-
Compound Incubation: a. Prepare serial dilutions of A-839977 in the assay buffer. b. Add the A-839977 dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Agonist Injection and Fluorescence Measurement: a. Prepare a solution of BzATP in the assay buffer at a concentration known to elicit a robust calcium response (e.g., 100 µM). b. Place the microplate into the fluorescence plate reader. c. Set the reader to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4). d. Establish a baseline fluorescence reading for each well. e. Using the plate reader's injector, add the BzATP solution to all wells. f. Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of A-839977. c. Plot the percentage of inhibition against the log concentration of A-839977 to determine the IC50 value.
YO-PRO-1 Uptake Assay (Pore Formation Assay)
Activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane. This assay measures the uptake of the fluorescent dye YO-PRO-1, which can only enter the cell through this pore.
Materials:
-
Cells expressing P2X7 receptors
-
A-839977
-
BzATP or ATP
-
YO-PRO-1 iodide
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Preparation: Seed cells into a 96-well black, clear-bottom microplate and culture overnight.
-
Compound Incubation: a. Prepare serial dilutions of A-839977 in the assay buffer. b. Add the A-839977 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist and Dye Addition: a. Prepare a solution containing the P2X7 agonist (e.g., 100 µM BzATP or 5 mM ATP) and YO-PRO-1 dye (e.g., 1 µM) in the assay buffer. b. Add this agonist/dye solution to the wells.
-
Incubation and Fluorescence Measurement: a. Incubate the plate at room temperature for 10-30 minutes, protected from light. b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).
-
Data Analysis: a. Subtract the background fluorescence (wells with cells and YO-PRO-1 but no agonist) from all readings. b. Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of A-839977. c. Plot the percentage of inhibition against the log concentration of A-839977 to determine the IC50 value.
IL-1β Release Assay
This assay quantifies the amount of IL-1β released from immune cells (e.g., THP-1 monocytes) following P2X7 receptor activation and assesses the inhibitory effect of A-839977.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (Lipopolysaccharide) for priming
-
A-839977
-
ATP or BzATP
-
Cell culture medium
-
Human IL-1β ELISA kit
-
96-well cell culture plate
Protocol:
-
Cell Differentiation (Optional): a. Seed THP-1 cells in a 96-well plate. b. Treat the cells with PMA (e.g., 50 ng/mL) for 24-48 hours to differentiate them into macrophage-like cells. c. Wash the cells with fresh medium to remove the PMA and allow them to rest for 24 hours.
-
Priming: a. Prime the THP-1 cells (differentiated or undifferentiated) with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial to induce the expression of pro-IL-1β.
-
Compound Incubation: a. After priming, wash the cells to remove the LPS. b. Add fresh medium containing serial dilutions of A-839977 and incubate for 30 minutes.
-
P2X7 Activation: a. Add a P2X7 agonist (e.g., 5 mM ATP or 100 µM BzATP) to the wells and incubate for 30-60 minutes.
-
Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants.
-
ELISA: a. Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve using the IL-1β standards provided in the ELISA kit. b. Calculate the concentration of IL-1β in each sample. c. Determine the percentage of inhibition of IL-1β release for each concentration of A-839977 compared to the vehicle control.
Western Blot Analysis of Downstream Signaling Pathways
This protocol is to assess the effect of A-839977 on the activation of key signaling molecules downstream of the P2X7 receptor, such as NF-κB and MAP kinases (ERK, p38).
Materials:
-
Cells expressing P2X7 receptors (e.g., BV2 microglia, THP-1)
-
A-839977
-
BzATP
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-P2X7)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of A-839977 for 1 hour. c. Stimulate the cells with BzATP (e.g., 100 µM) for a short period (e.g., 5-30 minutes) to observe phosphorylation events.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blot: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane and re-probe for total protein levels (e.g., total p65) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated protein to the total protein and the loading control. c. Compare the levels of protein phosphorylation in A-839977-treated cells to the control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X7 signaling pathway and the experimental workflow for evaluating A-839977.
Caption: P2X7 receptor signaling pathway.
References
Application Notes: Preparation of A 839977 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 839977 is a potent and selective antagonist of the P2X7 receptor, with IC50 values of 20 nM, 42 nM, and 150 nM for human, rat, and mouse receptors, respectively.[1][2][3] It effectively blocks BzATP-evoked calcium influx and has demonstrated efficacy in animal models of inflammatory and neuropathic pain.[2][4][5] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Compound Data
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 413.26 g/mol | [1][2][4][5] |
| Formula | C₁₉H₁₄Cl₂N₆O | [1][2][4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | ≥ 80 mg/mL (193.58 mM) | [5] |
| Storage (Solid Powder) | 3 years at -20°C or 2 years at 4°C | [4] |
| Storage (DMSO Solution) | 2 years at -80°C or 1 year at -20°C | [4] |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
3.1. Materials
-
This compound powder (CAS No. 870061-27-1)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
-
(Optional) Sonicator water bath
3.2. Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 413.26 g/mol = 4.1326 mg
3.3. Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.13 mg for a 10 mM solution in 1 mL) and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the powder. For optimal solubility, it is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
Aid Dissolution (If Necessary): If precipitation or incomplete dissolution is observed, sonication in a water bath or gentle warming can be used to aid the process.[4][5]
-
Storage: Once the compound is fully dissolved, the stock solution is ready. For long-term storage, it is crucial to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Visualized Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
Application Notes and Protocols: A-839977 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory pathways.[3][4] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to calcium influx, potassium efflux, and the activation of the NLRP3 inflammasome.[5][6][7] This cascade culminates in the maturation and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][8]
Due to its role in mediating inflammation, the P2X7 receptor is a significant therapeutic target for inflammatory and neuropathic pain, as well as neurodegenerative diseases.[1][4] A-839977 serves as a critical research tool for investigating these processes by selectively blocking the P2X7 receptor, thereby inhibiting downstream events like calcium influx and cytokine release.[1][3] These notes provide recommended concentrations and detailed protocols for utilizing A-839977 in various cell culture applications.
Mechanism of Action: P2X7 Receptor Antagonism
A-839977 exerts its effects by binding to the P2X7 receptor and preventing its activation by agonists like ATP or the more potent synthetic agonist, BzATP. This blockade inhibits the initial ion flux, primarily the influx of Ca²⁺, which is the critical trigger for downstream inflammatory signaling. By preventing this influx, A-839977 effectively halts the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of IL-1β.
Recommended Concentrations for Cell Culture
The optimal concentration of A-839977 is dependent on the cell type, species, and specific experimental endpoint. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for determining the effective dose range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
| Cell Type/Model | Application | Effective Concentration / IC₅₀ | Key Findings | Reference |
| Recombinant Human P2X7 | Calcium Influx Inhibition | IC₅₀: 20 nM | Potently blocks BzATP-evoked calcium influx. | [1][3][9] |
| Recombinant Rat P2X7 | Calcium Influx Inhibition | IC₅₀: 42 nM | Potently blocks BzATP-evoked calcium influx. | [1][3][9] |
| Recombinant Mouse P2X7 | Calcium Influx Inhibition | IC₅₀: 150 nM | Potently blocks BzATP-evoked calcium influx. | [1][3][9] |
| Human THP-1 Cells (differentiated) | Cytokine Release Inhibition | Potent Blockade (nM range) | Blocked agonist-evoked IL-1β release. | [3] |
| Rat Optic Nerve Astrocytes | Cytokine Priming Inhibition | 50 nM | Significantly prevented pressure-induced rise of IL-1β priming. | [1] |
| Primary Mouse RPE, human iPS-RPE, ARPE-19 | Cytokine Release Inhibition | Not specified | Inhibited P2X7R-mediated IL-6 release. | [10] |
Note: For whole-cell experiments, concentrations ranging from 2 to 10 times the IC₅₀ are often used to ensure complete receptor blockade. A cell viability assay should be performed to rule out any cytotoxic effects at the chosen concentration.[11]
Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol measures the ability of A-839977 to inhibit agonist-induced calcium influx in P2X7-expressing cells using a fluorescent calcium indicator like Fluo-4 AM.
Methodology:
-
Cell Plating: Seed cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma, primary microglia) into a poly-D-lysine coated 96-well black, clear-bottom plate at a suitable density (e.g., 25,000 cells/well) and culture overnight.[12]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.[13]
-
-
Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition: Add serial dilutions of A-839977 (prepared in assay buffer) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature.[13]
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR Tetra®).
-
Record baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 1-2 minutes.
-
Inject a P2X7 agonist (e.g., BzATP at its EC₅₀ concentration) into the wells and immediately begin recording the fluorescence signal for 5-10 minutes.[12]
-
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: IL-1β Release Assay (ELISA)
This protocol quantifies the inhibition of P2X7-mediated IL-1β release from immune cells, such as monocytes or microglia. This often requires a "priming" step with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
Methodology:
-
Cell Plating: Seed cells (e.g., primary microglia, human monocytes) in a 96-well tissue culture plate.
-
Cell Priming: Prime the cells with LPS (e.g., 3 ng/mL for rat microglia, 30 ng/mL for human monocytes) for 1-3 hours at 37°C to induce pro-IL-1β synthesis.[12][14]
-
Compound Addition: Add serial dilutions of A-839977 to the wells and incubate for an additional 30 minutes at 37°C.[12]
-
Agonist Stimulation: Add the P2X7 agonist BzATP (e.g., 300 µM) to the wells and incubate for 1.5 hours at 37°C.[12][14]
-
Supernatant Collection: Centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the net IL-1β release (LPS + BzATP stimulated minus LPS primed) and determine the percentage of inhibition for each A-839977 concentration.
Protocol 3: Cell Viability Assay (MTT)
This assay is a critical control to ensure that the observed effects of A-839977 are due to specific receptor antagonism and not general cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of A-839977. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for a period relevant to your main experiment (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration of A-839977.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In vivo administration protocol for A 839977 in mice
Application Notes: A-839977
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] ATP often acts as a damage-associated molecular pattern (DAMP) released from stressed or dying cells, making the P2X7R a key player in the initiation and propagation of inflammatory responses.[4][5] A-839977 has demonstrated efficacy in animal models of inflammatory and neuropathic pain, primarily by inhibiting the release of pro-inflammatory cytokines.[1][6]
Mechanism of Action
The P2X7 receptor is predominantly expressed on immune cells like macrophages and microglia.[5] Its activation by ATP opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[7][8] This ion flux triggers a cascade of downstream signaling events, most notably the assembly and activation of the NLRP3 inflammasome.[5][7][9] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[5][7] A-839977 exerts its anti-inflammatory and analgesic effects by blocking the initial P2X7R activation, thereby preventing calcium influx and subsequent IL-1β release.[1][10] The antihyperalgesic effects of A-839977 have been shown to be absent in IL-1αβ knockout mice, confirming that its mechanism is mediated by blocking IL-1β release.[6][10]
Signaling Pathway of P2X7 Receptor Antagonism by A-839977
Caption: P2X7 receptor signaling cascade and its inhibition by A-839977.
Quantitative Data Summary
Table 1: In Vitro Potency of A-839977
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of A-839977 against P2X7 receptors from different species. The data indicates a higher potency for human and rat receptors compared to mouse.
| Species | Target | IC₅₀ Value | Reference(s) |
| Human | P2X7 Receptor | 20 nM | [1][2][3][6] |
| Rat | P2X7 Receptor | 42 nM | [1][2][3][6] |
| Mouse | P2X7 Receptor | 150 nM | [1][2][3][6] |
Table 2: In Vivo Efficacy and Dosage of A-839977
This table outlines the effective doses and administration details for A-839977 in mouse models of inflammatory pain.
| Animal Model | Dosing Range (i.p.) | ED₅₀ (i.p.) | Administration Timing | Key Finding | Reference(s) |
| Mice (CFA-induced) | 10 - 100 µmol/kg | 40 µmol/kg | 30 min pre-injection | Robust antihyperalgesia in WT mice. | [1][6][10][11] |
| IL-1αβ knockout mice | 10 - 100 µmol/kg | N/A | 30 min pre-injection | No effect on hyperalgesia. | [1][6][10] |
CFA: Complete Freund's Adjuvant; i.p.: Intraperitoneal; ED₅₀: Half-maximal effective dose.
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of A-839977 to mice, based on its application in inflammatory pain models.
1. Materials and Reagents
-
A-839977 powder (CAS No: 870061-27-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Tween 80 (optional, to improve solubility)
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile 1 mL syringes with 27-gauge needles
-
Analytical balance and standard laboratory glassware
-
Vortex mixer and sonicator
2. Preparation of A-839977 Dosing Solution
Note: The optimal vehicle should be determined empirically. A-839977 is soluble up to 100 mM in DMSO.[2] A co-solvent system is typically required for aqueous-based in vivo administration.
-
Calculate Required Mass: Determine the total amount of A-839977 needed for the study based on the number of animals, their average weight, and the desired dose (e.g., 40 µmol/kg). (M.Wt of A-839977 = 413.26 g/mol ).
-
Prepare Stock Solution: Prepare a high-concentration stock solution of A-839977 in 100% DMSO. For example, dissolve 4.13 mg of A-839977 in 100 µL of DMSO to get a 100 mM stock. Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare Vehicle Control: The vehicle control should match the final composition of the drug solution. A common vehicle for i.p. injection is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
Prepare Final Dosing Solution: On the day of the experiment, dilute the stock solution to the final desired concentration using the vehicle.
-
Example for a 40 µmol/kg dose:
-
Target dose: 40 µmol/kg = 0.04 mmol/kg
-
In mg/kg: 0.04 mmol/kg * 413.26 mg/mmol = 16.53 mg/kg
-
Assuming an injection volume of 10 µL/g (10 mL/kg), the final concentration needed is 1.653 mg/mL.
-
To prepare 1 mL of this solution: Dilute 16.53 µL of the 100 mg/mL DMSO stock (adjust stock concentration as needed for accuracy) into 983.47 µL of saline (or a saline/Tween 80 mixture). The final DMSO concentration will be low.
-
-
-
Final Formulation: Vortex the final solution thoroughly before administration to ensure it is homogenous.
3. In Vivo Administration Protocol (Inflammatory Pain Model)
This protocol describes a typical workflow for assessing the prophylactic effect of A-839977.
Experimental Workflow for In Vivo Administration
Caption: A typical experimental workflow for in vivo studies with A-839977.
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Baseline Measurement: Before any treatment, perform baseline nociceptive testing (e.g., thermal paw withdrawal latency using the Hargreaves test) to establish normal pain thresholds.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + CFA, A-839977 + CFA).
-
A-839977 Administration: Administer the prepared A-839977 solution or vehicle control via intraperitoneal (i.p.) injection.[5] The injection volume should be based on the animal's body weight (e.g., 10 µL/g).[5]
-
Induction of Inflammation: Thirty minutes after the A-839977 or vehicle injection, induce inflammation.[1][6] For example, inject a small volume (e.g., 20 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Post-Treatment Monitoring: At predetermined time points after the inflammatory challenge (e.g., 2, 4, 24, 48 hours), repeat the nociceptive tests to measure the development of hyperalgesia and the analgesic effect of the treatment.
-
Sample Collection: At the end of the experiment, animals can be euthanized for the collection of blood and/or tissues (e.g., spinal cord, paw tissue) for further analysis, such as measuring cytokine levels or histological examination.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Procedures should be designed to minimize animal suffering.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. P2X7 Is Involved in the Mouse Retinal Degeneration via the Coordinated Actions in Different Retinal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A 839977 | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
- 7. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | P2X7 Antagonist | MCE [medchemexpress.cn]
Application Notes and Protocols for Utilizing A-839977 in a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-839977, a potent and selective P2X7 receptor antagonist, in a calcium flux assay. The provided protocols and data will enable researchers to effectively characterize the inhibitory activity of A-839977 on P2X7 receptor activation.
Introduction
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and neuropathic pain.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to a rapid influx of cations, most notably calcium (Ca²⁺), into the cell.[3][4] This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[3][4]
A-839977 is a selective antagonist of the P2X7 receptor, effectively blocking the calcium influx initiated by receptor agonists like ATP and its potent synthetic analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[5][6] This makes A-839977 an invaluable tool for studying the physiological and pathological roles of the P2X7 receptor.
Data Presentation
The following tables summarize the quantitative data for A-839977 and the commonly used P2X7 receptor agonist, BzATP.
Table 1: Inhibitory Potency of A-839977 on P2X7 Receptor
| Species | Assay Type | IC50 (nM) | Reference |
| Human | BzATP-evoked Calcium Influx | 20 | [5][7] |
| Rat | BzATP-evoked Calcium Influx | 42 | [5][7] |
| Mouse | BzATP-evoked Calcium Influx | 150 | [5][7] |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., calcium influx) is reduced by half.
Table 2: Agonist Potency of BzATP on P2X7 Receptor
| Species | Assay Type | EC50 (µM) | Reference |
| Human | Calcium Influx | 7 | [2] |
| Rat | Calcium Influx | 3.6 | [2] |
| Mouse | Calcium Influx | 285 | [2] |
EC50 (Half maximal effective concentration) is the concentration of an agonist that gives half of the maximal response.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for A-839977-Mediated Inhibition of IL-1β Release in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1β into its mature, secreted form.[1][2] The human monocytic cell line, THP-1, is a widely used in vitro model to study the mechanisms of inflammation and screen for potential therapeutic agents that modulate IL-1β production.[3][4] Activation of the NLRP3 inflammasome in THP-1 cells typically requires two signals: a priming signal, often provided by lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β, and a second activation signal, such as extracellular ATP, which triggers the assembly of the inflammasome complex.[5][6]
A-839977 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[7][8] The activation of the P2X7 receptor by ATP is a key step in NLRP3 inflammasome activation, making it a valuable target for anti-inflammatory drug development.[9][10] A-839977 has been shown to potently block the release of IL-1β from differentiated human THP-1 cells by inhibiting the P2X7 receptor.[8][11] These application notes provide a detailed protocol for an IL-1β release assay in THP-1 cells and the use of A-839977 as an inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds used in this protocol.
| Compound | Target | Action | Cell Line | IC50 | Reference |
| A-839977 | Human P2X7 Receptor | Antagonist | Recombinant | 20 nM | [7][11] |
| A-839977 | Rat P2X7 Receptor | Antagonist | Recombinant | 42 nM | [7] |
| A-839977 | Mouse P2X7 Receptor | Antagonist | Recombinant | 150 nM | [7][11] |
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells, which are then suitable for inflammasome activation studies.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well cell culture plates
-
96-well cell culture plates
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Differentiation with PMA: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates at a density of 5 x 10^5 cells/mL. Add PMA to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium and replace it with fresh, PMA-free RPMI-1640 medium supplemented with 10% FBS. Allow the cells to rest for 24 hours before proceeding with the IL-1β release assay.
A-839977 Protocol for IL-1β Release Assay
This protocol details the steps for priming and activating the NLRP3 inflammasome in differentiated THP-1 cells and assessing the inhibitory effect of A-839977.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
A-839977
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Priming (Signal 1):
-
Carefully aspirate the culture medium from the differentiated THP-1 cells.
-
Add 100 µL of Opti-MEM™ containing LPS at a final concentration of 1 µg/mL to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of A-839977 in Opti-MEM™.
-
After the priming incubation, gently wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the A-839977 dilutions to the respective wells. For the vehicle control, add Opti-MEM™ with the same concentration of DMSO used for the highest A-839977 concentration.
-
Pre-incubate the cells with A-839977 for 1 hour at 37°C and 5% CO2.[1]
-
-
Activation (Signal 2):
-
Prepare a stock solution of BzATP in Opti-MEM™.
-
Add BzATP to each well (except for the negative control wells) to a final concentration of 100-300 µM.[5]
-
Incubate the plate for 30-60 minutes at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Workflow
Caption: IL-1β Release Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
- 5. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Application of A-839977 in a CFA-Induced Hyperalgesia Model: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of A-839977, a selective P2X7 receptor antagonist, in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of A-839977.
Introduction
Inflammatory pain is a significant clinical challenge, and the P2X7 receptor has emerged as a promising therapeutic target.[1] Activation of the P2X7 receptor by ATP triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which play a crucial role in the development and maintenance of inflammatory pain states.[1][2][3] A-839977 is a potent and selective antagonist of the P2X7 receptor, and has demonstrated efficacy in reducing hyperalgesia in various animal models of pain.[2][3][4] This document outlines the use of A-839977 in the widely accepted CFA-induced hyperalgesia model.
Mechanism of Action
A-839977 exerts its analgesic effects by blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of IL-1β.[2][3][4] In the context of CFA-induced inflammation, tissue injury and immune cell activation lead to an increase in extracellular ATP. This ATP binds to and activates P2X7 receptors on immune cells like macrophages and microglia.[2][3] P2X7 receptor activation facilitates the maturation and release of IL-1β, a key mediator of inflammatory pain.[2][3] By antagonizing the P2X7 receptor, A-839977 effectively blocks this process, leading to a reduction in IL-1β levels and subsequent attenuation of thermal hyperalgesia.[2][3][4] Studies have shown that the antihyperalgesic effects of A-839977 are absent in IL-1αβ knockout mice, confirming the critical role of this cytokine in the compound's mechanism of action.[2][3]
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of A-839977.
Table 1: In Vitro Potency of A-839977
| Receptor Species | Assay | IC₅₀ (nM) | Reference |
| Human | BzATP-evoked calcium influx | 20 | [4] |
| Rat | BzATP-evoked calcium influx | 42 | [4] |
| Mouse | BzATP-evoked calcium influx | 150 | [4] |
Table 2: In Vivo Efficacy of A-839977 in CFA-Induced Thermal Hyperalgesia
| Animal Model | Administration Route | ED₅₀ (µmol/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | 100 | [2][3] |
| Wild-type Mouse | Intraperitoneal (i.p.) | 40 | [2][3] |
| IL-1αβ Knockout Mouse | Intraperitoneal (i.p.) | Ineffective | [2][3] |
Experimental Protocols
This section provides a detailed protocol for inducing inflammatory hyperalgesia with CFA and assessing the antihyperalgesic effects of A-839977.
CFA-Induced Inflammatory Pain Model
This protocol describes the induction of localized inflammation and hyperalgesia in the hind paw of rodents.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Hamilton syringe with a 27-30 gauge needle
-
Rodents (rats or mice)
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and experimental procedures for at least 3-5 days prior to the experiment.[5]
-
Baseline Nociceptive Testing: Measure baseline thermal and/or mechanical sensitivity before any injections.
-
CFA Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.[6]
-
CFA Injection:
-
Briefly restrain the animal.
-
Inject 10-100 µL of CFA into the plantar surface of one hind paw.[6] The contralateral paw can serve as a control.
-
-
Post-Injection Monitoring: Monitor the animals for signs of inflammation, such as edema and erythema, which typically develop within hours and peak around 24-72 hours post-injection. Hyperalgesia will develop concurrently.
A-839977 Administration
A-839977 is typically administered systemically.
Materials:
-
A-839977
-
Vehicle (e.g., 5% DMSO in saline)
-
Syringes and needles for injection
Procedure:
-
Drug Preparation: Dissolve A-839977 in the appropriate vehicle to the desired concentration.
-
Administration: Administer A-839977 via intraperitoneal (i.p.) injection.[2][3] The timing of administration can be varied depending on the study design (e.g., prophylactic or therapeutic). For acute effects, A-839977 is often administered 30 minutes before behavioral testing.[4]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This method measures the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures for animals
Procedure:
-
Habituation: Place the animal in the plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for at least 15-30 minutes before testing.[5]
-
Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source and start the timer. The timer stops automatically when the animal withdraws its paw.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Collection: The paw withdrawal latency (PWL) is recorded.[7][8] A decrease in PWL in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia. The effect of A-839977 is demonstrated by an increase in PWL towards baseline levels.
Logical Relationships and Expected Outcomes
The administration of A-839977 is expected to dose-dependently reverse CFA-induced thermal hyperalgesia in wild-type rodents.[2][3][4] This effect is contingent on the presence of IL-1β, as the compound is ineffective in knockout models for this cytokine.[2][3] The logical relationship between these components is illustrated below.
Conclusion
A-839977 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in inflammatory pain. The protocols and data presented provide a framework for the preclinical evaluation of this compound in the CFA-induced hyperalgesia model. Researchers should adhere to ethical guidelines for animal research and ensure proper experimental design and controls for robust and reproducible results.
References
- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analgesic and Anti-Inflammatory Effects of the Synthetic Neurosteroid Analogue BNN27 during CFA-Induced Hyperalgesia [mdpi.com]
- 6. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P2X7 receptor in satellite glial cells contributes to electroacupuncture's analgesia in rats with CFA-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Vehicle Formulation for In Vivo Delivery of A-839977: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and pain signaling.[1][2] Effective in vivo delivery of A-839977 is critical for pre-clinical studies investigating its therapeutic potential. This document provides detailed application notes and protocols for the formulation of A-839977 for in vivo administration, based on established methodologies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₄Cl₂N₆O |
| Molecular Weight | 413.26 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Recommended Vehicle Formulations
Two primary vehicle formulations are recommended for the in vivo delivery of A-839977. These formulations are designed to enhance the solubility and bioavailability of the compound for administration routes such as intraperitoneal (i.p.) and oral (p.o.) delivery.
Formulation 1: PEG300 and Tween-80 Based Vehicle
This formulation utilizes a combination of co-solvents and a surfactant to create a stable suspension of A-839977.
Quantitative Data
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for initial stock solution |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Tween-80 | 5% | Surfactant to improve suspension stability |
| Saline (0.9% NaCl) | 45% | Final diluent to achieve desired concentration and tonicity |
Formulation 2: SBE-β-CD Based Vehicle
This formulation employs a cyclodextrin (B1172386) to improve the solubility of A-839977 in an aqueous solution.
Quantitative Data
| Component | Composition | Purpose |
| DMSO | 10% (of final volume) | Primary solvent for initial stock solution |
| 20% SBE-β-CD in Saline | 90% (of final volume) | Solubilizing agent and final diluent |
Experimental Protocols
Preparation of Formulation 1 (PEG300/Tween-80)
This protocol describes the preparation of 1 mL of a 2.5 mg/mL A-839977 suspension.
Materials:
-
A-839977 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Protocol:
-
Prepare a 25 mg/mL stock solution of A-839977 in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL A-839977 stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each administration to ensure a uniform dose.
Preparation of Formulation 2 (SBE-β-CD)
This protocol describes the preparation of 1 mL of A-839977 solution using SBE-β-CD.
Materials:
-
A-839977 powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of A-839977 in DMSO at the desired concentration. For example, a 25 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the A-839977 DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until the solution is clear.
Note: For both formulations, it is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
In Vivo Administration
The prepared formulations of A-839977 can be used for both intraperitoneal and oral administration in animal models.[1] Studies have shown that systemic administration of A-839977 can dose-dependently reduce thermal hyperalgesia in rat and mouse models of inflammatory pain.[1][2]
Signaling Pathway of A-839977
A-839977 acts as a selective antagonist of the P2X7 receptor. Activation of the P2X7 receptor by its endogenous ligand, ATP, leads to the opening of a non-selective cation channel, resulting in downstream inflammatory signaling. A key event in this pathway is the activation of the NLRP3 inflammasome and the subsequent maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). By blocking the P2X7 receptor, A-839977 inhibits these downstream effects, which is believed to be the mechanism behind its antihyperalgesic activity.[1][2]
References
Application Note: Stability of A-839977 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Its ability to block P2X7 makes it a valuable tool for studying the receptor's role in inflammation, neuropathic pain, and neurodegenerative diseases.[1] Accurate and reproducible in vitro studies using A-839977 rely on its stability in cell culture media throughout the duration of the experiment. Degradation of the compound can lead to an underestimation of its potency and misleading results. This application note provides a detailed protocol for assessing the stability of A-839977 in cell culture media and discusses key factors that can influence its stability.
P2X7 Signaling Pathway
A-839977 exerts its effects by blocking the P2X7 receptor, which is predominantly expressed on immune cells such as macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. A key consequence of P2X7 activation is the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[4] Other signaling pathways associated with P2X7 activation include the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] By blocking the P2X7 receptor, A-839977 inhibits these downstream inflammatory signaling pathways.
Factors Influencing Stability in Cell Culture Media
Several factors can influence the stability of a small molecule like A-839977 in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible functional groups.
-
Temperature: Incubator temperatures of 37°C can accelerate the rate of chemical degradation.[7]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with the compound.[8]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of susceptible molecules.[9]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.[9]
Data Presentation: Hypothetical Stability of A-839977
The following tables summarize hypothetical stability data for A-839977 in two common cell culture media, with and without fetal bovine serum (FBS), over a 48-hour period. This data is for illustrative purposes to demonstrate how results from the provided protocol can be presented.
Table 1: Stability of A-839977 (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 8 | 95.2 | 97.8 |
| 24 | 88.7 | 94.3 |
| 48 | 81.3 | 90.5 |
Table 2: Stability of A-839977 (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 99.5 |
| 8 | 97.1 | 98.2 |
| 24 | 92.5 | 96.1 |
| 48 | 86.8 | 93.2 |
Experimental Protocol: Stability Assessment of A-839977 in Cell Culture Media
This protocol outlines a general procedure for determining the stability of A-839977 in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials
-
A-839977 powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724), HPLC grade
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
Calibrated pipettes and sterile, low-protein-binding tips
-
HPLC-MS system
Experimental Workflow
Procedure
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of A-839977 in DMSO. Ensure the compound is fully dissolved. This stock solution should be stored at -20°C or below and ideally used within one month. Avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Prepare separate working solutions for media with and without 10% FBS, if applicable.
-
-
Experimental Setup:
-
Aliquot 1 mL of the 10 µM A-839977 working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes for each condition (e.g., media type, with/without serum).
-
Include a control with media and DMSO (without A-839977) to serve as a blank.
-
-
Incubation and Sampling:
-
Incubate the plates or tubes at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well or tube.
-
The 0-hour time point should be collected immediately after the addition of the working solution.
-
-
Sample Processing:
-
For samples containing FBS, add 300 µL of cold acetonitrile to each 100 µL aliquot to precipitate proteins. For serum-free samples, this step may be optional but is recommended for consistency.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of A-839977 in the processed samples using a validated HPLC-MS method.
-
The method should be optimized for the separation and detection of A-839977.
-
-
Data Analysis:
-
Calculate the peak area of A-839977 at each time point.
-
Determine the percentage of A-839977 remaining at each time point relative to the concentration at T=0 using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Conclusion
This application note provides a framework for researchers to assess the stability of A-839977 in their specific cell culture conditions. By understanding and controlling for factors that may influence its stability, researchers can ensure the reliability and accuracy of their in vitro experimental results. It is recommended to perform a stability check of A-839977 in the specific cell culture medium and under the precise experimental conditions to be used in any study.
References
- 1. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting A 839977 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with A-839977.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and what is its primary mechanism of action?
A-839977 is a potent and selective antagonist of the P2X7 receptor.[1] It functions by blocking the influx of calcium ions through the P2X7 receptor channel, which is typically triggered by the binding of extracellular adenosine (B11128) triphosphate (ATP).[2] This antagonistic action inhibits downstream inflammatory signaling pathways, such as the release of interleukin-1β (IL-1β).[2][3]
Q2: What are the recommended storage conditions for A-839977?
For long-term stability, A-839977 powder should be stored at -20°C for up to three years.[4] Stock solutions can be stored at -80°C for up to one year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: In which solvents is A-839977 soluble?
A-839977 is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It can also be dissolved in other solvent systems, particularly for in vivo applications, which often involve co-solvents like PEG300, Tween-80, and saline.[3][4]
Troubleshooting Guide for A-839977 Solubility
Issue: I am observing precipitation or incomplete dissolution of A-839977 in my chosen solvent.
This is a common challenge that can be addressed through a systematic approach. The following steps and recommendations will help you achieve a clear solution.
Step 1: Initial Dissolution in DMSO
It is highly recommended to first prepare a concentrated stock solution in 100% DMSO. A-839977 is readily soluble in DMSO at concentrations as high as 80 mg/mL (193.58 mM).[4]
-
Protocol:
Step 2: Preparing Working Solutions for In Vitro Experiments
For cell-based assays and other in vitro experiments, the DMSO stock solution is typically diluted with aqueous buffers or cell culture media.
-
Best Practice: To avoid precipitation upon dilution, it is crucial to add the DMSO stock to the aqueous solution while vortexing or stirring. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to minimize solvent-induced artifacts in biological assays.
Step 3: Preparing Formulations for In Vivo Experiments
For animal studies, A-839977 needs to be formulated in a vehicle that is both biocompatible and capable of maintaining the compound in solution. Direct dilution of a DMSO stock into saline is likely to cause precipitation. Therefore, co-solvents are necessary.
-
Recommended Formulations: Several formulations have been successfully used for in vivo administration. The choice of vehicle can impact the final achievable concentration and solution clarity.
Quantitative Solubility Data
The following table summarizes the solubility of A-839977 in various solvent systems.
| Solvent System | Concentration | Observations | Recommended Use |
| 100% DMSO | up to 80 mg/mL (193.58 mM)[4] | Clear solution. Sonication may be required.[4] | Stock solution preparation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.05 mM)[3] | Clear solution.[3] | In vivo administration |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.05 mM)[3] | Suspended solution; requires sonication.[3] | In vivo administration |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.05 mM)[3] | Clear solution.[3] | In vivo administration |
Experimental Protocols
Protocol for Preparing an In Vivo Formulation (Clear Solution)
This protocol is based on a commonly used vehicle for delivering hydrophobic compounds in animal studies.[3]
-
Prepare a 25 mg/mL stock solution of A-839977 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL A-839977 DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final concentration of 2.5 mg/mL.
Visualizations
Signaling Pathway of A-839977 Action
Caption: Mechanism of A-839977 as a P2X7 receptor antagonist.
Experimental Workflow for Solubility Troubleshooting
Caption: Step-by-step workflow for troubleshooting A-839977 solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 839977 | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
Optimizing A 839977 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of A-839977, a potent and selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-839977?
A-839977 is a selective antagonist of the P2X7 receptor.[1][2][3] It functions by blocking the ion channel pore of the P2X7 receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that is typically triggered by the binding of agonists like ATP or BzATP.[1][4] This blockade prevents downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β.[4][5]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of A-839977 is cell-type and species-specific. Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For instance, the IC50 values for blocking BzATP-evoked calcium influx are approximately 20 nM for human, 42 nM for rat, and 150 nM for mouse P2X7 receptors.[1][2][6][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store A-839977?
A-839977 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO.[3] For long-term storage, the solid compound should be stored at -20°C for up to one year, and stock solutions should be stored at -80°C for up to two years.[1]
Q4: Are there any known off-target effects of A-839977?
While A-839977 is a selective P2X7 receptor antagonist, the possibility of off-target effects should always be considered, as with any small molecule inhibitor.[8][9] It is good practice to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally unrelated P2X7 antagonist to confirm that the observed effects are specific to P2X7 inhibition.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with A-839977.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low efficacy of A-839977 | Suboptimal Concentration: The concentration of A-839977 may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal IC50 in your system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Compound Degradation: Improper storage may have led to the degradation of A-839977. | Ensure the compound and stock solutions have been stored correctly at the recommended temperatures. Prepare fresh stock solutions if degradation is suspected. | |
| Low P2X7 Receptor Expression: The cell line or tissue being used may have low or no expression of the P2X7 receptor. | Verify P2X7 receptor expression levels using techniques such as qPCR, Western blot, or flow cytometry. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Inconsistent Agonist Stimulation: The concentration or application of the P2X7 agonist (e.g., BzATP) may not be consistent. | Prepare fresh agonist solutions for each experiment and ensure precise and consistent application to the cells. | |
| Unexpected or off-target effects observed | Non-specific Binding: At high concentrations, A-839977 may exhibit non-specific binding to other proteins. | Use the lowest effective concentration of A-839977 as determined by your dose-response experiments.[9] |
| Cellular Toxicity: The observed phenotype may be due to cellular toxicity rather than specific P2X7 inhibition. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment to assess the toxicity of A-839977 at the concentrations used. | |
| Off-target Pharmacological Activity: The compound may be interacting with other receptors or signaling pathways. | Use a structurally different P2X7 antagonist to see if the same effect is observed. This can help differentiate between on-target and off-target effects.[8] Consider consulting literature for known off-target effects of similar compounds. |
Data Presentation
Table 1: In Vitro Efficacy of A-839977
| Species | Assay | IC50 | Reference |
| Human | BzATP-evoked Ca²⁺ influx | 20 nM | [1][2][6][7] |
| Rat | BzATP-evoked Ca²⁺ influx | 42 nM | [1][2][6][7] |
| Mouse | BzATP-evoked Ca²⁺ influx | 150 nM | [1][2][6][7] |
| Human (THP-1 cells) | BzATP-stimulated IL-1β release | 37 nM | [2] |
| Human (THP-1 cells) | BzATP-stimulated YO-PRO uptake | 7 nM | [2] |
Table 2: In Vivo Efficacy of A-839977
| Species | Model | Administration | Effective Dose | Effect | Reference |
| Rat | CFA-induced inflammatory pain | i.p. | 30, 100, 300 µmol/kg | Dose-dependent reduction in thermal hyperalgesia | [1][4] |
| Mouse | CFA-induced inflammatory pain | i.p. | 10, 30, 100 µmol/kg | Robust antihyperalgesia | [1][4] |
Experimental Protocols
Protocol 1: Determination of IC50 of A-839977 for Inhibiting BzATP-Induced Calcium Influx
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of A-839977 in an appropriate assay buffer.
-
Pre-incubation: Add the different concentrations of A-839977 to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the P2X7 receptor agonist BzATP to the wells. The final concentration of BzATP should be at or near its EC50 for the specific cell type.[10]
-
Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the A-839977 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: A-839977 inhibits the P2X7 receptor signaling pathway.
Caption: Workflow for optimizing A-839977 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A 839977 | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
- 4. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-839977 and P2X7 Receptor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results when using the P2X7 receptor antagonist, A-839977, particularly its failure to inhibit BzATP-induced calcium influx.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and how does it work?
A-839977 is a potent and selective antagonist for the P2X7 receptor (P2X7R).[1][2] It functions by binding to an allosteric site on the receptor, which is a location distinct from the ATP/BzATP binding site.[3][4] This binding event induces a conformational change in the receptor that prevents its activation, thereby blocking downstream signaling events like calcium influx, YO-PRO uptake, and IL-1β release.[1][5]
Q2: I'm not seeing any inhibition of BzATP-induced calcium influx with A-839977. What is the most likely reason?
The most common reason for a perceived lack of inhibition is a mismatch between the concentration of A-839977 and the species of the P2X7 receptor being studied. The potency (IC50) of A-839977 varies significantly between human, rat, and mouse receptors.[1][5][6] Using a concentration optimized for the human receptor on mouse cells, for example, will likely result in little to no observable inhibition. Always ensure your experimental concentration is appropriate for your specific model system.
Q3: Could my BzATP concentration be too high?
Yes. While A-839977 acts as a non-competitive antagonist, using an excessively high concentration of the agonist BzATP can sometimes overcome the inhibitory effect, especially if the antagonist concentration is suboptimal. It is recommended to use a BzATP concentration that is at or near its EC50 or EC80 for the specific cell system to create a sufficient window for observing inhibition. The maximal response for BzATP is often achieved around 100 μM.[7]
Q4: Are there any known issues with specific cell lines?
The expression level of the P2X7 receptor can vary dramatically between different cell types and even between different passages of the same cell line.[4][8] If the P2X7R expression is very low or absent in your chosen cells, A-839977 will have no target to act upon, and thus you will not observe inhibition of BzATP-induced effects. It is crucial to validate P2X7R expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with A-839977.
Issue 1: No Inhibition Observed at Expected Concentrations
-
Question: My data shows no difference in calcium influx between cells treated with A-839977 and untreated controls after BzATP stimulation. What should I check first?
-
Answer:
-
Verify Species-Specific Potency: Confirm that the A-839977 concentration you are using is appropriate for the species of your cells (see data table below). The required concentration for mouse P2X7R is over 7-fold higher than for human P2X7R.[1][2]
-
Check Compound Integrity: Ensure your A-839977 stock solution is correctly prepared and has been stored properly (-20°C or -80°C) to prevent degradation.[2] Perform a dose-response experiment to confirm the activity of your compound stock.
-
Confirm P2X7R Expression: Validate that your cell model expresses sufficient levels of the P2X7 receptor.
-
Use a Positive Control Antagonist: If possible, use a structurally unrelated, well-characterized P2X7R antagonist (e.g., A-438079, AZ10606120) to see if the lack of inhibition is specific to your vial of A-839977.[9][10]
-
Issue 2: High Variability Between Experimental Repeats
-
Question: I'm seeing inconsistent levels of inhibition with A-839977 across different days. What could be causing this?
-
Answer:
-
Standardize Cell Conditions: Ensure that cell passage number, confluency, and health are consistent for every experiment. P2X7R expression can change as cells are repeatedly passaged.[4]
-
Review Assay Buffer Composition: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in your extracellular buffer can modulate P2X7R activation.[11][12] Use a consistent and well-defined buffer for all experiments.
-
Check Agonist (BzATP) Preparation: Prepare fresh dilutions of BzATP for each experiment from a stable, frozen stock to avoid degradation and variability in potency.
-
Pre-incubation Time: Standardize the pre-incubation time of A-839977 with the cells before adding BzATP. A typical pre-incubation is 30-60 minutes to ensure the antagonist has reached its target.[2]
-
Issue 3: Calcium Signal is Weak or Absent
-
Question: Even without the antagonist, my BzATP stimulation results in a very weak calcium signal. What should I do?
-
Answer:
-
Optimize Dye Loading: Ensure that your cells are correctly loaded with the calcium indicator dye (e.g., Fura-2, Fluo-8, Indo-1). Follow the manufacturer's protocol, paying attention to dye concentration, loading time, and temperature.[13][14]
-
Verify BzATP Activity: Test your stock of BzATP to ensure it is active. High concentrations of BzATP (e.g., >100 µM) are often required to elicit a strong response.[7][15]
-
Check for P2X7R Expression: As mentioned previously, a lack of target receptors will result in a weak or absent signal.
-
Use a Positive Control Agonist: Use a different P2X7R agonist or a general calcium ionophore like Ionomycin to confirm that the cells are healthy and capable of producing a calcium signal.[14]
-
Data Presentation
Table 1: Species-Specific IC50 Values for A-839977
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of A-839977 for blocking BzATP-induced calcium influx across different species. Use this data to select an appropriate starting concentration for your experiments.
| Species | Receptor | IC50 (nM) | Reference(s) |
| Human | P2X7 | 20 | [1][2][5] |
| Rat | P2X7 | 42 | [1][2][5] |
| Mouse | P2X7 | 150 | [1][2][5] |
Experimental Protocols
Protocol 1: BzATP-Induced Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol provides a general workflow for measuring changes in intracellular calcium ([Ca²⁺]i) in adherent cells.
-
Cell Plating:
-
Seed cells (e.g., HEK293 expressing P2X7R, THP-1 macrophages) in a 96-well black, clear-bottom plate.
-
Culture until they reach 80-90% confluency.
-
-
Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
During the final 30 minutes of dye loading, prepare serial dilutions of A-839977 in the assay buffer.
-
After the loading incubation, gently wash the cells twice with 200 µL of assay buffer.
-
Add 100 µL of the appropriate A-839977 dilution (or vehicle control) to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Signal Measurement:
-
Place the 96-well plate into a fluorescent plate reader equipped with an automated injection system.
-
Set the reader to record the fluorescence signal (e.g., Ex/Em = 490/525 nm for Fluo-8) at 1-second intervals.
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Inject 25 µL of a 5X concentrated BzATP solution to reach the final desired concentration (e.g., 100 µM).
-
Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak response and subsequent plateau or decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the response seen with the vehicle control (0% inhibition).
-
Plot the normalized response against the log of the A-839977 concentration to determine the IC50 value.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Stimulation of Ca2+ influx through ATP receptors on rat brain synaptosomes: identification of functional P2X7 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Stimulation of P2X7 receptors elevates Ca2+ and kills retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. bu.edu [bu.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: A-839977 In Vivo Applications
Welcome to the technical support center for A-839977. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this selective P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-839977?
A-839977 is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a variety of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[2] A-839977 exerts its effects by blocking these ATP-induced events.[1] Its antihyperalgesic effects in models of inflammatory pain have been shown to be dependent on the blockade of IL-1β release.[3]
Q2: In which animal models has A-839977 been shown to be effective?
A-839977 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain. Specifically, it has been shown to dose-dependently reduce thermal hyperalgesia in rats and mice in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.[1][4] It has also been shown to attenuate dorsal horn neuronal responses in animal models of cancer pain.[5]
Q3: What is the species selectivity of A-839977?
A-839977 exhibits differential potency across species. It is most potent at the human P2X7 receptor, followed by the rat and then the mouse receptor. This is an important consideration when designing experiments and interpreting data across different animal models.[5]
| Species | IC₅₀ (nM) for BzATP-evoked calcium influx |
| Human | 20[5] |
| Rat | 42[5] |
| Mouse | 150[5] |
Q4: Is A-839977 CNS penetrant?
Yes, A-839977 is reported to be CNS penetrant.[1] This property makes it a suitable tool for investigating the role of the P2X7 receptor in central nervous system disorders.
Troubleshooting Guide: Unexpected Results
Issue 1: Lack of Efficacy in an Inflammatory Pain Model
Possible Cause 1: Disruption of the IL-1 Signaling Pathway. The antihyperalgesic effects of A-839977 in inflammatory pain models are critically dependent on the IL-1α/β signaling pathway.[3]
-
Troubleshooting Steps:
-
Confirm that the animal model used has an intact IL-1 signaling pathway. Experiments using IL-1α/β knockout mice have shown a complete absence of A-839977's antihyperalgesic effects.[3]
-
Measure IL-1β levels in your model system (e.g., in the plasma or relevant tissue) to confirm that the inflammatory stimulus is inducing IL-1β production and that A-839977 is reducing these levels.
-
Possible Cause 2: Inadequate Dosing or Bioavailability. Sub-optimal dosing or poor bioavailability can lead to insufficient target engagement and a lack of efficacy.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your specific model and species. Published effective doses in the CFA model range from 10-100 µmol/kg in mice and 30-300 µmol/kg in rats.[5]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of A-839977 in the plasma and target tissue at different time points after administration. This will help to confirm that the compound is reaching its site of action at a sufficient concentration.
-
Possible Cause 3: P2X7 Receptor Splice Variants. The P2X7 receptor is known to have multiple splice variants, some of which may exhibit different sensitivities to antagonists.[2][6][7][8][9]
-
Troubleshooting Steps:
-
Investigate the expression of different P2X7 receptor splice variants in your cell type or tissue of interest. The presence of a less sensitive variant could explain a reduced or absent response to A-839977.
-
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Formulation and Administration. A-839977 is a hydrophobic compound, and improper formulation can lead to precipitation and inconsistent dosing.
-
Troubleshooting Steps:
-
Use a Validated Dissolution Protocol: Follow a validated protocol for preparing the dosing solution. For in vivo studies, it is recommended to prepare a fresh solution on the day of use.[5]
-
Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of precipitates. Gentle warming or sonication may be necessary.[5]
-
Consistent Administration Technique: Ensure that the administration route (e.g., intraperitoneal injection) and volume are consistent across all animals.
-
Possible Cause 2: Inter-individual Animal Variability. Biological variability between individual animals can contribute to varied responses to treatment.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study.
-
Acclimatization and Handling: Ensure that all animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress-induced variability.
-
Issue 3: Potential Off-Target Effects
While A-839977 is a selective P2X7 antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated P2X7 Antagonist: To confirm that the observed effect is due to P2X7 inhibition, use a different, structurally unrelated P2X7 antagonist as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Cell-Based Assays: Characterize the in vitro activity of A-839977 in cell lines that do not express the P2X7 receptor to identify potential off-target activities.
-
Experimental Protocols
In Vivo Dissolution Protocol
This protocol is a general guideline for preparing A-839977 for in vivo administration. Optimization may be required for specific experimental needs.
Materials:
-
A-839977 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of A-839977 in DMSO (e.g., 25 mg/mL).
-
For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of the experiment.[5]
CFA-Induced Thermal Hyperalgesia Model in Rats
This protocol describes a common model for inducing inflammatory pain to test the efficacy of analgesics like A-839977.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
A-839977 dosing solution
-
Plantar test apparatus (for measuring thermal withdrawal latency)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Baseline Measurement: Acclimatize the rats to the testing environment and the plantar test apparatus. Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw of each rat.
-
Drug Administration: 30 minutes prior to the thermal hyperalgesia testing, administer A-839977 or vehicle control via intraperitoneal (i.p.) injection.[5]
-
Thermal Hyperalgesia Testing: At various time points after CFA injection (e.g., 2, 4, 6, and 24 hours), measure the paw withdrawal latency to the thermal stimulus. A decrease in withdrawal latency in the CFA-injected paw compared to baseline indicates hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies between the vehicle-treated and A-839977-treated groups to determine the effect of the compound on thermal hyperalgesia.
Data Presentation
In Vivo Efficacy of A-839977 in the CFA Model
| Species | Dose (i.p.) | Effect on Thermal Hyperalgesia | ED₅₀ | Reference |
| Rat | 30, 100, 300 µmol/kg | Dose-dependent reduction | 100 µmol/kg | [3] |
| Mouse | 10, 30, 100 µmol/kg | Robust antihyperalgesia | 40 µmol/kg | [3] |
Comparison of In Vivo Efficacy of P2X7 Antagonists in Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Reference |
| A-839977 | Rat, Mouse (CFA) | Inflammatory | i.p. | 10-300 µmol/kg | [3] |
| A-740003 | Rat (Spinal Nerve Ligation) | Neuropathic | i.p. | ED₅₀ = 19 mg/kg | [10] |
| A-438079 | Rat (Chronic Constriction Injury) | Neuropathic | i.p. | 10-100 µmol/kg | [7] |
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by A-839977.
Caption: Troubleshooting Workflow for Unexpected Results with A-839977.
References
- 1. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P2X7 Receptors in Immune Responses During Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Splice variants of the P2X7 receptor reveal differential agonist dependence and functional coupling with pannexin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Potential off-target effects of A 839977 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of A 839977, a potent P2X7 receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist of the P2X7 receptor.[1][2][3] It effectively blocks the activation of this receptor by ATP, thereby inhibiting downstream signaling cascades.
Q2: What is the known mechanism of action for this compound?
The primary mechanism of action for this compound is the blockade of BzATP-evoked calcium influx through the P2X7 receptor.[1][4] This inhibition of ion flux subsequently prevents the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][4] The antihyperalgesic effects of this compound observed in animal models of inflammatory pain are mediated by this reduction in IL-1β release.[1][4]
Q3: Has this compound been profiled for off-target activity?
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, it is prudent to consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.
Step 1: Confirm On-Target Activity
Before investigating off-target effects, it is crucial to verify that this compound is active on its intended target in your experimental system.
-
Positive Control: Ensure your P2X7 receptor-expressing cells respond to a known P2X7 agonist (e.g., BzATP).
-
Dose-Response Curve: Generate a dose-response curve for this compound in your assay to confirm it inhibits the agonist-induced response within the expected potency range.
Step 2: Rule Out Experimental Artifacts
Unexpected results can often arise from experimental variables unrelated to the compound's pharmacology.
-
Vehicle Control: Always include a vehicle-only control to ensure the solvent (e.g., DMSO) is not causing the observed effect.
-
Compound Integrity: Verify the purity and integrity of your this compound stock.
-
Assay Interference: Some compounds can interfere with assay technologies (e.g., fluorescence, luminescence). Perform appropriate controls to rule this out.
Step 3: Investigate Potential Off-Target Effects
If on-target activity is confirmed and experimental artifacts are ruled out, you can proceed to investigate potential off-target effects.
-
Use a Structurally Different P2X7 Antagonist: One of the most effective strategies is to use another potent and selective P2X7 antagonist with a different chemical structure. If the unexpected effect is still observed with the second antagonist, it is more likely to be an on-target effect mediated by P2X7. If the effect is unique to this compound, it may be an off-target effect.
-
Test in a P2X7-Null System: If available, use cells that do not express the P2X7 receptor (e.g., a parental cell line or cells from a P2X7 knockout animal). An effect that persists in the absence of the target is a strong indicator of off-target activity.
Quantitative Data Summary
The following table summarizes the reported on-target potency of this compound against P2X7 receptors from different species.
| Species | Assay Type | Agonist | IC₅₀ (nM) | Reference |
| Human | Calcium Influx | BzATP | 20 | [1][2][4] |
| Rat | Calcium Influx | BzATP | 42 | [1][2][4] |
| Mouse | Calcium Influx | BzATP | 150 | [1][2][4] |
| Human (THP-1 cells) | YO-PRO Uptake | BzATP | 7 | [2] |
| Human (THP-1 cells) | IL-1β Release | BzATP | 37 | [2] |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Caption: On-target signaling pathway of the P2X7 receptor and the inhibitory action of this compound.
Workflow for Troubleshooting Potential Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
Experimental Protocols
1. Calcium Influx Assay
This protocol is a general guideline for measuring changes in intracellular calcium concentration following P2X7 receptor activation and inhibition.
-
Cell Seeding: Plate cells expressing the P2X7 receptor (e.g., HEK293-hP2X7, THP-1) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a P2X7 agonist (e.g., BzATP) at a concentration that elicits a robust response (e.g., EC₈₀). Measure the fluorescence intensity before and after agonist addition.
-
Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium response. Plot the response against the concentration of this compound to determine the IC₅₀ value.
2. IL-1β Release Assay
This protocol outlines the steps to measure the inhibition of IL-1β release from immune cells.
-
Cell Priming: Culture monocytes (e.g., human THP-1 cells) and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes) to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle controls and plot the percentage of inhibition against the concentration of this compound to calculate the IC₅₀ value.
References
How to address A 839977 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-839977. Our goal is to help you address common issues, such as precipitation in aqueous solutions, and to provide clear protocols for your experiments.
Troubleshooting Guide: Addressing A-839977 Precipitation
Precipitation of A-839977 in aqueous solutions is a common issue that can impact experimental results. This guide provides a step-by-step approach to prevent and resolve this problem.
Problem: My A-839977 solution is cloudy or has visible precipitate.
Step 1: Review Your Solvent and Concentration
A-839977 is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] For most in vitro cell-based assays, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Step 2: Optimize Your Dilution Method
Sudden changes in solvent polarity can cause hydrophobic compounds like A-839977 to precipitate. To avoid this:
-
Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent composition can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step.
Step 3: Employ Physical Dissolution Aids
If precipitation persists, the following methods can be used to aid dissolution:
-
Sonication: Exposing the solution to ultrasonic waves can help break down agglomerates and enhance solubility.[2]
-
Gentle Heating: Warming the solution can increase the solubility of A-839977. However, be cautious with temperature-sensitive media components. If precipitation or phase separation occurs during preparation, heating and/or sonication can be used to aid dissolution.[3]
Step 4: Consider a Co-Solvent System for In Vivo Use
For in vivo experiments requiring higher concentrations in aqueous-based formulations, a co-solvent system is often necessary. These formulations are designed to improve the solubility and bioavailability of poorly water-soluble compounds.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing A-839977 stock solutions?
A-839977 is soluble in DMSO.[1] You can prepare stock solutions up to 100 mM in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[2][3] It is not recommended to store the solution for long-term use; it should be used soon after preparation.[1]
Q2: What are the recommended solvent formulations for in vivo studies?
Several formulations have been reported to successfully deliver A-839977 in vivo. The choice of formulation may depend on the specific experimental requirements.
| Formulation Components | Final Concentration of A-839977 | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.05 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.05 mM) | May result in a suspended solution; sonication may be needed.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.05 mM) | Results in a clear solution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (7.99 mM) | Sonication is recommended.[2] |
Q3: How does A-839977 work?
A-839977 is a potent and selective antagonist of the P2X7 receptor.[1][6] The P2X7 receptor is an ATP-gated ion channel expressed on various cells, including immune cells.[7][8] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[9] This prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da.[10]
In immune cells like macrophages and microglia, P2X7 receptor activation is a key step in the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[7] By blocking the P2X7 receptor, A-839977 inhibits ATP-mediated calcium influx and subsequent IL-1β release.[3][7] This mechanism underlies its anti-inflammatory and analgesic effects observed in preclinical models.[7]
Q4: What are the IC₅₀ values for A-839977?
The half-maximal inhibitory concentration (IC₅₀) of A-839977 for blocking BzATP-evoked calcium influx at P2X7 receptors varies across species:
| Species | IC₅₀ (nM) |
| Human | 20 |
| Rat | 42 |
| Mouse | 150 |
| [3][6] |
Experimental Protocols & Visualizations
Protocol: Preparation of A-839977 Working Solution from DMSO Stock
This protocol describes the preparation of a 10 µM working solution of A-839977 in a standard aqueous cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
A-839977 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Aqueous cell culture medium (e.g., DMEM), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required mass of A-839977 for your desired volume of 10 mM stock solution (Molecular Weight: 413.26 g/mol ).[6]
-
Dissolve the A-839977 powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.[3]
-
-
Prepare 100 µM Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 990 µL of sterile aqueous cell culture medium.
-
Add 10 µL of the 10 mM A-839977 DMSO stock solution to the medium.
-
Immediately vortex the solution for 10-15 seconds to ensure rapid and complete mixing. This will result in a 100 µM solution with 1% DMSO.
-
-
Prepare 10 µM Final Working Solution:
-
In a new sterile tube, add 900 µL of sterile aqueous cell culture medium.
-
Add 100 µL of the 100 µM intermediate dilution.
-
Vortex thoroughly. The final concentration of A-839977 will be 10 µM in 0.1% DMSO.
-
Note: The final DMSO concentration in your experiment should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
A-839977 Mechanism of Action: P2X7 Receptor Antagonism
Caption: A-839977 blocks the P2X7 receptor, inhibiting ATP-induced signaling.
Experimental Workflow: Troubleshooting A-839977 Precipitation
Caption: A logical workflow for resolving A-839977 precipitation issues.
References
- 1. apexbt.com [apexbt.com]
- 2. A 839977 | P2X Receptor | Calcium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-techne.com [bio-techne.com]
- 7. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Interpreting variable results in A 839977 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the P2X7 receptor antagonist, A-839977. This guide is designed to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-839977 and what is its primary mechanism of action?
A-839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] Its primary mechanism of action is to block the influx of cations, such as calcium (Ca²⁺) and sodium (Na⁺), that is triggered by high concentrations of extracellular ATP. This blockade prevents the activation of downstream signaling pathways associated with inflammation, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1]
Q2: What are the reported IC₅₀ values for A-839977?
The half-maximal inhibitory concentration (IC₅₀) of A-839977 varies depending on the species. It is crucial to consider these differences when designing experiments.
| Species | Recombinant P2X7R IC₅₀ (BzATP-evoked Ca²⁺ influx) |
| Human | 20 nM |
| Rat | 42 nM |
| Mouse | 150 nM |
Data sourced from MedchemExpress.[1]
Q3: How should I prepare and store A-839977 stock solutions?
Proper preparation and storage of A-839977 are critical for maintaining its activity and ensuring reproducible results.
-
Solvent: A-839977 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
-
Storage:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. While DMSO itself is generally stable, some compounds can degrade in DMSO over time, so preparing fresh dilutions from a frozen stock for each experiment is a good practice.[2]
-
Q4: I am observing inconsistent results between experiments. What are some potential causes?
Inconsistent results in A-839977 experiments can arise from several factors. Here are some common culprits to investigate:
-
Compound Stability: Ensure your A-839977 stock solution is properly stored and has not undergone excessive freeze-thaw cycles.
-
Cell Passage Number: The expression levels of the P2X7 receptor can change with increasing cell passage numbers. It is recommended to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[3]
-
Cell Health and Confluency: Use healthy cells in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to A-839977.
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, potentially affecting their activity. If inconsistencies persist, consider reducing the serum concentration or using a serum-free medium during the experiment.[4][5]
-
P2X7 Receptor Desensitization: Prolonged or repeated exposure to ATP can lead to desensitization of the P2X7 receptor, which could result in a diminished response to A-839977.[6][7]
Troubleshooting Guides
Issue 1: Higher than Expected IC₅₀ Value or Reduced Potency
If you observe that A-839977 is less potent than expected in your assay, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Double-check all calculations for stock solution and serial dilutions. Verify the initial weight of the compound and the volume of the solvent used. |
| Compound Degradation | Prepare fresh dilutions from a properly stored, low-passage stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| High ATP/Agonist Concentration | If using a competitive antagonist, a very high concentration of the agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of A-839977. Perform an agonist dose-response curve to determine the EC₅₀ and use a concentration at or near the EC₈₀ for your inhibition assays. |
| Low P2X7R Expression | Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot or qPCR. P2X7R expression can vary significantly between cell types and can be influenced by cell passage number.[3] |
| Species-Specific Potency | Be mindful of the differing potencies of A-839977 across species (Human > Rat > Mouse). Ensure you are using a concentration range appropriate for the species of your experimental model.[1] |
Issue 2: Off-Target Effects or Unexplained Cellular Phenotypes
Observing a cellular phenotype that is not readily explained by P2X7R inhibition could indicate off-target effects.
| Troubleshooting Step | Rationale |
| Confirm On-Target Engagement | Perform a dose-response experiment to confirm that A-839977 inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced Ca²⁺ influx or IL-1β release). This will verify that the antagonist is active at the concentrations used. |
| Use a Structurally Unrelated P2X7R Antagonist | Treat your cells with a different, well-characterized P2X7R antagonist. If the unexpected phenotype is also observed with a different antagonist, it is more likely to be a consequence of P2X7R inhibition. If the phenotype is unique to A-839977, it suggests a potential off-target effect. |
| Validate with siRNA Knockdown | Use small interfering RNA (siRNA) to specifically knock down the expression of the P2X7 receptor. If the phenotype observed with A-839977 is absent in the P2X7R knockdown cells, it strongly supports that the effect is on-target.[8][9] |
Experimental Protocols & Data
BzATP-Induced IL-1β Release Assay
This protocol describes the induction and measurement of IL-1β release from THP-1 human monocytic cells differentiated into macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
A-839977
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
Human IL-1β ELISA kit
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.
-
Replace the PMA-containing medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Antagonist Treatment:
-
Wash the cells with PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of A-839977 (or vehicle control) for 30-60 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with BzATP (typically 100-300 µM) for 30-60 minutes.
-
-
Supernatant Collection & Analysis:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Representative Data (Hypothetical):
| Treatment | IL-1β Concentration (pg/mL) |
| Untreated | < 10 |
| LPS only | 50 ± 8 |
| LPS + BzATP | 500 ± 45 |
| LPS + BzATP + A-839977 (10 nM) | 250 ± 30 |
| LPS + BzATP + A-839977 (100 nM) | 75 ± 12 |
Visualizations
P2X7R Signaling Pathway and A-839977 Inhibition
Troubleshooting Workflow for Inconsistent IC₅₀ Values
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of serum on monolayer cell culture of mammalian articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Full-length P2X7 structures reveal how palmitoylation prevents channel desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Gating Mechanism and Function of P2X7 Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi and siRNA in target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-839977 Experiment Troubleshooting & Technical Support
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-839977, a potent and selective P2X7 receptor antagonist. This guide is intended for professionals in research, drug development, and life sciences to help identify and resolve common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to failed or inconclusive experiments with A-839977.
Q1: Why am I not observing any inhibition of P2X7 receptor activation with A-839977?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following common pitfalls:
-
Compound Solubility and Stability: A-839977 has limited solubility in aqueous solutions. Ensure that your stock solutions are prepared correctly in an appropriate solvent like DMSO and that the final concentration in your assay medium does not lead to precipitation.[1] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[2] Repeated freeze-thaw cycles should be avoided.
-
Incorrect Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of A-839977. It is recommended to perform an agonist dose-response curve to determine the EC50 or EC80 for your specific cell system and use a concentration in that range for your inhibition assays.
-
Inappropriate Cell Priming (for IL-1β release assays): For experiments measuring interleukin-1β (IL-1β) release, priming of the cells (e.g., with LPS) is a necessary first step to induce the expression of pro-IL-1β.[3][4] Without adequate priming, there will be no pro-IL-1β available for processing and release upon P2X7 activation, leading to a false negative result.
-
Cell Line and Receptor Expression: Confirm that your chosen cell line expresses a functional P2X7 receptor. The level of P2X7 expression can vary significantly between cell types, which will impact the observed effect of A-839977.
-
Assay-Specific Conditions: The inhibitory potency of A-839977 can be influenced by assay conditions such as temperature, pH, and the presence of divalent cations. Ensure these parameters are consistent across experiments.
Q2: My results with A-839977 are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental procedures. Key areas to review include:
-
Pipetting Accuracy: Given the potent nature of A-839977 (with IC50 values in the nanomolar range), small errors in pipetting can lead to significant variations in the final concentration.[2]
-
Cell Passage Number and Health: The responsiveness of cells to P2X7 stimulation and inhibition can change with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase.
-
Incubation Times: Adhere strictly to the pre-incubation time for A-839977 and the stimulation time for the agonist. Deviations can lead to variability in the measured response.
Q3: How do I prepare A-839977 for in vitro and in vivo experiments?
A3: Proper preparation is crucial for obtaining reliable results.
-
In Vitro Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2] For working solutions, dilute the stock in your assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Sonication may be required to aid dissolution.[1]
-
In Vivo Formulation: A common formulation for intraperitoneal injection involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Another option is 10% DMSO in corn oil.[2] It is important to ensure the compound is fully dissolved or forms a stable suspension.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of A-839977 varies depending on the species and the specific assay conditions.
| Target | Species | Assay | IC50 (nM) |
| P2X7 Receptor | Human | BzATP-evoked calcium influx | 20[2][4][5] |
| P2X7 Receptor | Rat | BzATP-evoked calcium influx | 42[2][4][5] |
| P2X7 Receptor | Mouse | BzATP-evoked calcium influx | 150[2][4][5] |
| P2X7 Receptor | Human (THP-1 cells) | YO-PRO uptake | 6.6[6] |
| P2X7 Receptor | Human (THP-1 cells) | IL-1β release | 37[6] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol outlines a general procedure for measuring the inhibition of agonist-induced calcium influx by A-839977 in a cultured cell line expressing the P2X7 receptor.
Materials:
-
Cells expressing P2X7 receptor (e.g., HEK293-P2X7, THP-1)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or other calcium-sensitive dye
-
A-839977
-
P2X7 agonist (e.g., ATP, BzATP)
-
DMSO
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Compound Incubation:
-
Prepare serial dilutions of A-839977 in HBSS from a DMSO stock. Include a vehicle control (DMSO).
-
Add the A-839977 dilutions or vehicle to the respective wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a stock solution of the P2X7 agonist in HBSS.
-
Use a fluorescence plate reader with an automated dispenser to add the agonist to all wells simultaneously.
-
Measure fluorescence intensity before and after agonist addition. Record a baseline reading for 10-20 seconds prior to agonist addition and continue recording for at least 5 minutes post-addition.[6]
-
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF) over the baseline fluorescence (F₀). Calculate the peak fluorescence response and plot the percentage of inhibition against the log of the A-839977 concentration to determine the IC50 value.
In Vitro IL-1β Release ELISA
This protocol describes the measurement of IL-1β release from monocytes or macrophages and its inhibition by A-839977.
Materials:
-
Monocytic cell line (e.g., THP-1)
-
Culture medium
-
Lipopolysaccharide (LPS)
-
A-839977
-
P2X7 agonist (e.g., ATP, BzATP)
-
PBS
-
Commercially available IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming:
-
Culture cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[3]
-
-
Antagonist Treatment:
-
Wash the cells with PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of A-839977 for 30-60 minutes.[3]
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP or 100-300 µM BzATP) for 30-60 minutes.[3]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.[3]
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[3]
-
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each A-839977 concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.[3]
Visualizing Key Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for an in vitro calcium influx experiment.
Caption: Simplified P2X7 receptor signaling pathway.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A-839977 vs. A-438079: A Comparative Guide to P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of diseases, including chronic pain, neurodegenerative disorders, and autoimmune conditions. The development of potent and selective P2X7 antagonists is a critical area of research. This guide provides a detailed, data-driven comparison of two widely studied P2X7 antagonists: A-839977 and A-438079.
At a Glance: Key Differences
| Feature | A-839977 | A-438079 |
| Primary Advantage | Higher potency, particularly at human and rat P2X7 receptors. | Well-characterized in a broad range of in vivo models. |
| Potency (IC50) | Generally lower nanomolar range. | Nanomolar range, with some species-dependent variability. |
| Selectivity | Highly selective for P2X7 over other P2X and P2Y receptors. | Highly selective for P2X7. |
| In Vivo Efficacy | Demonstrated efficacy in inflammatory and neuropathic pain models. | Proven effective in models of neuropathic pain, inflammatory pain, and seizures. |
| Binding Characteristics | Binds to an allosteric site, with interactions that contribute to its higher potency. | Binds to an allosteric site. |
Quantitative Performance Data
The following tables summarize the in vitro and in vivo experimental data for A-839977 and A-438079, providing a clear comparison of their potency and efficacy.
Table 1: In Vitro Potency (IC50/pIC50) of A-839977 and A-438079
| Antagonist | Assay Type | Species | Cell Line/System | Agonist | IC50 (nM) | pIC50 | Reference |
| A-839977 | Calcium Influx | Human | Recombinant | BzATP | 20 | - | [1][2] |
| Calcium Influx | Rat | Recombinant | BzATP | 42 | - | [1][2] | |
| Calcium Influx | Mouse | Recombinant | BzATP | 150 | - | [1][2] | |
| Calcium Influx | - | - | BzATP | 116 ± 13 | - | [3] | |
| YO-PRO-1 Uptake | Human | THP-1 | BzATP | 7 | - | [4] | |
| IL-1β Release | Human | THP-1 | BzATP | 37 | - | [4] | |
| A-438079 | Calcium Influx | Human | 1321N1 Astrocytoma | BzATP | 300 | - | [5] |
| Calcium Influx | Rat | 1321N1 Astrocytoma | BzATP | 100, 321 | - | [5][6] | |
| Calcium Influx | - | - | BzATP | 550 ± 113 | - | [3] | |
| IL-1β Release | Human | THP-1 | BzATP | - | 6.7 | [7] | |
| General P2X7 Antagonism | - | - | - | - | 6.9 | [8] |
Table 2: In Vivo Efficacy of A-839977 and A-438079
| Antagonist | Animal Model | Condition | Route of Administration | Effective Dose | Outcome | Reference |
| A-839977 | Rat | CFA-induced thermal hyperalgesia | i.p. | ED50 = 100 µmol/kg | Reduced thermal hyperalgesia | [2] |
| Mouse | CFA-induced inflammatory pain | i.p. | ED50 = 40 µmol/kg | Produced robust antihyperalgesia | [2] | |
| A-438079 | Rat | Neuropathic Pain (SNL, CCI) | i.p. | 100 and 300 µmol/kg | Significantly raised withdrawal thresholds | [8] |
| Rat | Neuropathic Pain | i.v. | 80 µmol/kg | Reduced noxious and innocuous evoked activity of spinal neurons | [8] | |
| Rat | Seizures | i.p. | 5 and 15 mg/kg | Reduced seizure severity and neuronal death | [8] | |
| Rat | Sepsis (LPS-induced) | - | 15 mg/kg | Alleviated lung oxidative stress | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.
P2X7 Receptor Signaling Pathway
Calcium Influx Assay Workflow
IL-1β Release Assay Workflow
YO-PRO-1 Dye Uptake Assay Workflow
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
-
Cell Culture: Plate cells stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with buffer to remove any extracellular dye.
-
-
Antagonist Incubation: Add serial dilutions of A-839977 or A-438079 to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a P2X7 receptor agonist, such as BzATP, to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Plot the fluorescence intensity against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the inhibition of pro-inflammatory cytokine release from immune cells.
-
Cell Preparation: Use a human monocytic cell line like THP-1. Differentiate the THP-1 cells into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of A-839977 or A-438079 for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist like BzATP.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 or pIC50 value, representing the antagonist concentration required to inhibit 50% of the IL-1β release.
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large, non-selective pore associated with sustained P2X7 receptor activation.
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Antagonist Treatment: Pre-treat the cells with the desired concentrations of A-839977 or A-438079.
-
Dye Addition: Add the fluorescent dye YO-PRO-1 to the cell culture medium.
-
Agonist Stimulation: Induce sustained activation of the P2X7 receptor by adding a high concentration of ATP or BzATP.
-
Fluorescence Measurement: Measure the uptake of the dye into the cells by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Calculate the IC50 for the inhibition of dye uptake.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the P2X7 receptor channel.
-
Cell Preparation: Use isolated cells expressing P2X7 receptors.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Baseline Recording: Record the baseline current.
-
Agonist Application: Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to induce an inward current.
-
Antagonist Application: After washing out the agonist, perfuse the cell with a solution containing A-839977 or A-438079 for a set period.
-
Co-application: Co-apply the agonist and the antagonist and record the resulting current to determine the extent of inhibition.
-
Data Analysis: Analyze the reduction in the agonist-induced current to determine the inhibitory effect of the antagonist.
Comparative Analysis and Conclusion
Both A-839977 and A-438079 are potent and selective P2X7 receptor antagonists. The choice between them will largely depend on the specific research question and experimental model.
A-839977 consistently demonstrates higher potency, particularly at human and rat P2X7 receptors, with IC50 values in the low nanomolar range for blocking calcium influx and even sub-nanomolar efficacy in inhibiting YO-PRO-1 uptake.[1][2][4] This makes it an excellent candidate for in vitro studies where high potency is desired. Recent structural studies have provided insights into its binding mode, revealing interactions that likely contribute to its higher affinity compared to A-438079.[3]
A-438079 is also a potent antagonist, albeit with slightly higher IC50 values in the nanomolar range.[5][6] Its significant advantage lies in the extensive body of in vivo research in which it has been successfully employed. It has demonstrated efficacy in various models of neuropathic and inflammatory pain, as well as in models of seizures and sepsis.[8][9][10][11] This robust in vivo characterization provides a strong foundation for its use in preclinical studies.
Which is better?
-
For in vitro screening and mechanistic studies requiring the highest possible potency, A-839977 may be the preferred choice due to its lower IC50 values.
-
For in vivo studies , particularly those building on existing literature, A-438079 offers the advantage of being well-validated across a broader range of animal models.
Ultimately, the "better" antagonist is context-dependent. Researchers should carefully consider the specific aims of their study, the species being investigated, and the desired experimental outcomes when selecting between these two valuable research tools. Both compounds have significantly contributed to our understanding of P2X7 receptor pharmacology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2X7 Receptor Antagonists: A-839977 vs. JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent P2X7 receptor antagonists, A-839977 and JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1] This document summarizes their potency based on available experimental data, details the methodologies used in these key experiments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of A-839977 and JNJ-47965567 across various assays and species. A direct comparison study highlights their relative potencies under identical conditions.[2]
| Compound | Assay Type | Species | Cell Line/System | Agonist | Potency (IC₅₀/pIC₅₀/pKi) | Reference |
| A-839977 | Calcium Influx | Human | Recombinant | BzATP | IC₅₀: 20 nM | [3] |
| Calcium Influx | Rat | Recombinant | BzATP | IC₅₀: 42 nM | [3] | |
| Calcium Influx | Mouse | Recombinant | BzATP | IC₅₀: 150 nM | [3] | |
| Two-Electrode Voltage Clamp | Rat | Recombinant | ATP | IC₅₀: 116 ± 13 nM | [2] | |
| JNJ-47965567 | Calcium Influx | Human | 1321N1 | BzATP | pIC₅₀: 8.3 ± 0.08 | [1] |
| Calcium Influx | Rat | 1321N1 | BzATP | pIC₅₀: 7.2 ± 0.08 | [1] | |
| Calcium Influx | Mouse | 1321N1 | BzATP | pIC₅₀: 7.5 ± 0.1 | [1] | |
| Radioligand Binding | Human | 1321N1 | [³H]-A-804598 | pKi: 7.9 ± 0.07 | [1] | |
| Radioligand Binding | Rat | 1321N1 | [³H]-A-804598 | pKi: 8.7 ± 0.07 | [1] | |
| IL-1β Release | Human | Whole Blood | BzATP | pIC₅₀: 6.7 ± 0.07 | [1] | |
| IL-1β Release | Human | Monocytes | BzATP | pIC₅₀: 7.5 ± 0.07 | [1] | |
| IL-1β Release | Rat | Microglia | BzATP | pIC₅₀: 7.1 ± 0.1 | [1] | |
| Two-Electrode Voltage Clamp | Rat | Recombinant | ATP | IC₅₀: 1.4 ± 0.2 nM | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration. pIC₅₀ is the negative logarithm of the IC₅₀. pKi is the negative logarithm of the binding affinity (Ki). A higher pIC₅₀ or pKi value indicates greater potency. BzATP is a potent P2X7 receptor agonist.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the potency comparison table.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium ions through the P2X7 receptor channel upon activation by an agonist.
-
Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human, rat, or mouse P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test compound (A-839977 or JNJ-47965567) or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: A P2X7 receptor agonist, typically 2'-&3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells. The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves are generated by plotting the fluorescence signal against the antagonist concentration. The IC₅₀ values are then calculated from these curves.
IL-1β Release Assay
This assay quantifies the inhibition of the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from immune cells following P2X7 receptor activation.
-
Cell Preparation: For assays using human monocytes, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and monocytes are enriched. For cell lines like THP-1, cells are differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Following priming, cells are pre-incubated with varying concentrations of A-839977 or JNJ-47965567 or a vehicle control.
-
P2X7 Receptor Activation: The P2X7 receptor is then activated with an agonist such as BzATP.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of released IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in IL-1β release compared to the vehicle-treated control. The pIC₅₀ value is calculated from the concentration-response curve.
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating A-839977's Mechanism of Action: A Comparative Guide Using IL-1α/β Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonist A-839977 with other alternatives, supported by experimental data. The focus is on validating its mechanism of action through the use of interleukin-1α/β (IL-1α/β) knockout mice, a critical step in understanding its therapeutic potential in inflammatory and neuropathic pain.
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes.[1][2][3][4][5][6] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from stressed or dying cells, triggers a cascade of inflammatory events.[7][8] This includes the formation of the NLRP3 inflammasome, leading to the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][9] IL-1β is a key mediator of both inflammation and nociceptive neurotransmission.[1][6] The antihyperalgesic effects of P2X7 receptor blockade are believed to be mediated by inhibiting the release of IL-1β.[1][2][5]
A pivotal study demonstrated that the antihyperalgesic activity of A-839977 is completely lost in mice lacking both IL-1α and IL-1β, providing strong evidence that its mechanism of action in reducing inflammatory pain is dependent on the IL-1 signaling pathway.[1][6]
Comparative Data of P2X7 Receptor Antagonists
The following tables summarize key quantitative data for A-839977 and other commonly used P2X7 receptor antagonists, allowing for a direct comparison of their pharmacological profiles.
| Table 1: In Vitro Potency of P2X7 Receptor Antagonists | |||
| Compound | Human P2X7 IC₅₀ (nM) | Rat P2X7 IC₅₀ (nM) | Mouse P2X7 IC₅₀ (nM) |
| A-839977 | 20[1][2][3][4][5] | 42[1][2][3][4][5] | 150[1][2][3][4][5] |
| JNJ-47965567 | 5.0 | 63 | 32 |
| A-740003 | ~50 | ~100 | ~200 |
| A-438079 | ~10 | ~30 | ~100 |
| KN-62 | ~10 | Inactive | Inactive |
| Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists in Inflammatory Pain Models | ||
| Compound | Animal Model | ED₅₀ (mg/kg, i.p.) |
| A-839977 | Rat (CFA-induced thermal hyperalgesia) | 100 µmol/kg (~41.3 mg/kg)[1][6] |
| A-839977 | Mouse (CFA-induced thermal hyperalgesia) | 40 µmol/kg (~16.5 mg/kg)[1][6] |
| A-740003 | Rat (CFA-induced thermal hyperalgesia) | 38-54[4] |
| JNJ-47965567 | Rat (Amphetamine-induced hyperactivity) | Effective at 30 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of A-839977's mechanism of action.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia (an increased sensitivity to heat).
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Wild-type mice
-
IL-1α/β knockout mice
-
A-839977
-
Vehicle control (e.g., saline or DMSO solution)
-
Plantar test apparatus (for measuring thermal withdrawal latency)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus for each mouse using the plantar test apparatus. This is the time it takes for the mouse to withdraw its paw from a heat source.
-
Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw of each mouse.[10]
-
Drug Administration: At a predetermined time before behavioral testing (e.g., 30 minutes prior), administer A-839977 or vehicle control intraperitoneally (i.p.) at the desired doses.[5]
-
Behavioral Testing: At various time points after CFA injection (e.g., 4, 24, and 48 hours), measure the paw withdrawal latency to the thermal stimulus in both the ipsilateral (injected) and contralateral (uninjected) paws. A significant decrease in withdrawal latency in the ipsilateral paw of vehicle-treated animals indicates the development of thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies between the A-839977-treated and vehicle-treated groups in both wild-type and IL-1α/β knockout mice. The antihyperalgesic effect of A-839977 is determined by its ability to reverse the CFA-induced decrease in paw withdrawal latency.
In Vitro IL-1β Release Assay
This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells.
Materials:
-
Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
ATP or BzATP (a potent P2X7 receptor agonist)
-
A-839977 or other test compounds
-
ELISA kit for human or mouse IL-1β
Procedure:
-
Cell Culture and Priming: Culture the immune cells and prime them with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of A-839977 or other test compounds for a specific duration (e.g., 30 minutes).
-
P2X7 Receptor Activation: Stimulate the cells with a P2X7 receptor agonist, such as ATP (e.g., 5 mM) or BzATP (e.g., 100 µM), for a short period (e.g., 30-60 minutes) to induce the release of mature IL-1β.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the agonist-induced IL-1β release.
Mandatory Visualizations
Signaling Pathway
Caption: P2X7 receptor signaling pathway leading to IL-1β release.
Experimental Workflow
Caption: Experimental workflow for validating A-839977's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of a Novel T Cell Specific Interleukin-1 Receptor Type 1 Conditional Knock Out Mouse Reveals Intrinsic Defects in Survival, Expansion and Cytokine Production of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A-839977: A Comparative Analysis of its Cross-reactivity with P2X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2X7 receptor antagonist, A-839977, focusing on its selectivity and cross-reactivity with other P2X receptor subtypes. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Executive Summary
A-839977 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain.[1][2] Experimental data demonstrates its high affinity for human, rat, and mouse P2X7 receptors. While direct quantitative data on its activity against other P2X subtypes (P2X1-6) is not extensively published, the available literature consistently describes A-839977 as a "selective" P2X7 antagonist, suggesting significantly lower potency at other P2X family members.[1][3] This high selectivity is a critical attribute for researchers investigating the specific roles of the P2X7 receptor in various physiological and pathological processes.
Comparative Potency of A-839977 at P2X7 Receptors
The inhibitory potency of A-839977 has been determined across different species using calcium influx assays, a standard method for characterizing P2X7 receptor antagonism. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Receptor Species | IC50 (nM) | Reference |
| Human P2X7 | 20 | [1][4] |
| Rat P2X7 | 42 | [1][4] |
| Mouse P2X7 | 150 | [1][4] |
Table 1: Inhibitory Potency (IC50) of A-839977 on P2X7 Receptors. This table quantifies the concentration of A-839977 required to inhibit 50% of the P2X7 receptor response to an agonist.
Cross-reactivity with Other P2X Receptors
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the release of pro-inflammatory cytokines, a key process in the inflammatory response. A-839977 effectively blocks this pathway.
Figure 1. P2X7 Receptor Signaling Pathway. This diagram illustrates how extracellular ATP activates the P2X7 receptor, leading to ion flux and subsequent activation of the NLRP3 inflammasome, caspase-1, and the maturation and secretion of IL-1β, a key mediator of inflammation. A-839977 blocks this pathway by inhibiting the P2X7 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of A-839977.
Intracellular Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by a P2X7 receptor agonist.
Experimental Workflow:
Figure 2. Calcium Influx Assay Workflow. A step-by-step overview of the process for determining the inhibitory effect of A-839977 on agonist-induced calcium influx.
Detailed Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7]
-
Remove the culture medium from the cells and wash once with buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in a cell culture incubator.[5]
-
-
Compound Incubation:
-
After incubation, wash the cells to remove the extracellular dye.
-
Add serial dilutions of A-839977 or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a P2X7 receptor agonist (e.g., BzATP) into each well.
-
Immediately begin kinetic reading of fluorescence intensity (Ex/Em = 490/525 nm) for several minutes.[6][7]
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx at each concentration of A-839977.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Pore Formation (YO-PRO-1 Uptake) Assay
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which can pass through this pore.[8][9]
Experimental Workflow:
Figure 3. YO-PRO-1 Uptake Assay Workflow. This diagram outlines the key steps involved in assessing the inhibitory effect of A-839977 on P2X7 receptor pore formation.
Detailed Protocol:
-
Cell Preparation:
-
Seed HEK293 cells expressing the P2X7 receptor in a 96-well plate and culture until they reach the desired confluence.[8]
-
-
Compound Incubation:
-
Replace the culture medium with an appropriate assay buffer.
-
Add varying concentrations of A-839977 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Add a solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and YO-PRO-1 dye to the wells.[9]
-
Immediately begin kinetic reading of fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of YO-PRO-1 uptake.
-
Calculate the percentage inhibition of dye uptake for each concentration of A-839977.
-
Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.[8]
-
Conclusion
A-839977 is a highly potent and selective antagonist of the P2X7 receptor, with nanomolar efficacy against human, rat, and mouse orthologs. Its selectivity makes it an invaluable pharmacological tool for elucidating the role of the P2X7 receptor in inflammatory and pain pathways. The provided experimental protocols offer a framework for researchers to independently verify its activity and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A839977 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. hellobio.com [hellobio.com]
- 6. agilent.com [agilent.com]
- 7. abcam.com [abcam.com]
- 8. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-839977 and Other Commercially Available P2X7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist A-839977 with other commercially available alternatives. The data presented is compiled from publicly available resources to assist researchers in selecting the most appropriate tool for their specific experimental needs.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation triggers a cascade of events including ion influx, inflammasome activation, and the release of pro-inflammatory cytokines. Consequently, the development of potent and selective P2X7 antagonists is of significant interest for research and therapeutic applications.
Performance Comparison of P2X7 Antagonists
The following table summarizes the in vitro potency (IC50) of A-839977 and other selected commercially available P2X7 antagonists against human, rat, and mouse orthologs of the P2X7 receptor. This data is primarily derived from studies measuring the inhibition of BzATP-evoked calcium influx in recombinant cell lines.
| Antagonist | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Key Characteristics |
| A-839977 | 20[1][2][3] | 42[1][2][3] | 150[1][2][3] | Potent and selective, CNS penetrant, reduces inflammatory and neuropathic pain in animal models.[1][2][4] |
| JNJ-47965567 | ~5 (pIC50=8.3)[5][6] | ~63 (pIC50=7.2)[5][6] | ~32 (pIC50=7.5)[5][6] | Potent, selective, and brain penetrant.[5][6][7] Attenuates amphetamine-induced hyperactivity in rats.[5][7] |
| A-740003 | 40[8][9][10] | 18[8][9][10] | - | Potent, selective, and competitive antagonist.[9] Reduces neuropathic and inflammatory pain in animal models.[8][10] |
| A-438079 | ~126 (pIC50=6.9)[11][12] | 321[13][14] | - | Competitive antagonist, devoid of activity at other P2 receptors.[11] Possesses antinociceptive activity in models of neuropathic pain.[11] |
| AZD9056 | 11.2[15] | - | 1000-3000[15] | Selective and orally active.[15] |
| CE-224,535 | - | - | - | Selective antagonist, developed as a potential treatment for rheumatoid arthritis.[16] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a channel permeable to small cations, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, further altering the intracellular ionic environment. These events trigger downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs), the NLRP3 inflammasome, and subsequent processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.
Caption: P2X7 receptor signaling cascade.
Experimental Protocols
BzATP-Evoked Calcium Influx Assay
This assay is a standard method to determine the potency of P2X7 receptor antagonists. It measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by the P2X7 agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the P2X7 receptor of the desired species (human, rat, or mouse) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical concentration is 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Remove the growth medium from the cell plates and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
3. Compound Incubation:
-
Prepare serial dilutions of the P2X7 antagonist (e.g., A-839977) in HBSS.
-
Add the antagonist solutions to the respective wells of the cell plate. Include vehicle-only wells as a control.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
4. Measurement of Calcium Influx:
-
Prepare a solution of the P2X7 agonist, BzATP, in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with appropriate excitation and emission filters for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the BzATP solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (vehicle-treated) to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: BzATP-evoked calcium influx assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 12. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of A-839977 and Other Tetrazole-Based P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the tetrazole-based P2X7 receptor antagonist A-839977 with other antagonists of the same class, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Introduction to P2X7 Receptor and Tetrazole-Based Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory conditions.
Tetrazole-containing compounds have been identified as potent and selective antagonists of the P2X7 receptor. The tetrazole ring is a key pharmacophore that contributes to the high affinity and selectivity of these molecules. This guide focuses on the comparative efficacy of A-839977 and another prominent tetrazole-based antagonist, A-438079.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of A-839977 and A-438079 in inhibiting P2X7 receptor activation. The data is compiled from a comparative study to ensure consistency in experimental conditions.[1]
| Antagonist | Species | Assay Type | Agonist | IC50 (nM) |
| A-839977 | Human | Calcium Influx | BzATP | 116 ± 13 |
| Rat | Calcium Influx | BzATP | - | |
| A-438079 | Human | Calcium Influx | BzATP | 550 ± 113 |
| Rat | Calcium Influx | BzATP | 100 |
Data presented as mean ± SEM.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP initiates a complex signaling cascade leading to inflammatory responses. The diagram below illustrates the key events following receptor activation and the point of inhibition by antagonists like A-839977.
Caption: P2X7 receptor signaling pathway and antagonist inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the efficacy of P2X7 antagonists are provided below.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following P2X7 receptor activation.
Experimental Workflow:
Caption: Workflow for the Calcium Influx Assay.
Methodology:
-
Cell Culture: Plate cells stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with buffer to remove extracellular dye.
-
-
Antagonist Incubation: Add serial dilutions of the tetrazole antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of a P2X7 agonist (e.g., BzATP) and add it to the wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of large pores in the cell membrane upon sustained P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.
Experimental Workflow:
Caption: Workflow for the YO-PRO-1 Dye Uptake Assay.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the tetrazole antagonist for 15-30 minutes at 37°C.
-
Agonist and Dye Addition: Add a solution containing the P2X7 agonist (e.g., BzATP) and YO-PRO-1 dye to the wells.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Data Analysis: Calculate the percentage of inhibition of dye uptake for each antagonist concentration compared to the vehicle control and determine the IC50 value.
IL-1β Release Assay
This assay quantifies the inhibitory effect of a P2X7 antagonist on the release of the pro-inflammatory cytokine IL-1β from immune cells.
Experimental Workflow:
Caption: Workflow for the IL-1β Release Assay.
Methodology:
-
Cell Priming: Prime a monocytic cell line (e.g., THP-1) or primary monocytes with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of the tetrazole antagonist for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP or BzATP, for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.
Conclusion
Both A-839977 and A-438079 are potent tetrazole-based antagonists of the P2X7 receptor. The provided data indicates that A-839977 exhibits a higher potency for the human P2X7 receptor compared to A-438079 in calcium influx assays.[1] The choice of antagonist for research and development purposes will depend on the specific experimental goals, including the target species and the desired potency profile. The detailed experimental protocols and signaling pathway information in this guide offer a comprehensive resource for the evaluation of these and other P2X7 receptor antagonists.
References
A Comparative Guide to CNS Penetration: A-839977 versus JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) penetration of two P2X7 receptor antagonists, A-839977 and JNJ-47965567. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective assessment of these compounds for CNS-targeted research.
Quantitative Data Summary
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. Key metrics for assessing CNS penetration include the brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu), which provide an indication of the total and pharmacologically active concentration of the compound in the brain, respectively.
| Parameter | A-839977 | JNJ-47965567 | Reference |
| Brain-to-Plasma Ratio (Kp) | Data not available. Qualitatively described as CNS penetrant. | 0.5 - 0.58 in rats | [1] |
| Brain EC50 | Data not available | 78 ± 19 ng/mL in rats (ex vivo P2X7 receptor autoradiography) | [1] |
| P-glycoprotein (P-gp) Efflux | Data not available | Implied to be a non-significant substrate due to good brain penetration. |
Experimental Protocols
Understanding the methodologies used to generate CNS penetration data is crucial for interpreting the results. Below are detailed protocols for key experiments typically employed in the assessment of BBB penetration and P-glycoprotein (P-gp) efflux.
In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol outlines the general procedure for determining the brain-to-plasma concentration ratio of a test compound in a rodent model, typically rats or mice.
Objective: To quantify the total concentration of a test compound in the brain relative to its concentration in the plasma at a specific time point or over a time course.
Materials:
-
Test compound (A-839977 or JNJ-47965567)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing apparatus (e.g., oral gavage needles, intravenous injection supplies)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Tissue homogenization equipment
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the test compound to a cohort of rodents at a specified dose and route (e.g., oral, intravenous, subcutaneous).
-
Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture or other appropriate methods into tubes containing an anticoagulant. Immediately following blood collection, perfuse the animals with saline to remove residual blood from the brain vasculature.
-
Brain Homogenization: Excise the brain and homogenize it in a suitable buffer.
-
Sample Processing: Process both plasma (obtained by centrifuging the blood samples) and brain homogenate to extract the test compound.
-
Quantification: Analyze the concentration of the test compound in the plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma.
In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
This in vitro assay is used to determine if a compound is a substrate of the P-gp efflux transporter, which is highly expressed at the BBB and can limit the brain penetration of drugs.
Objective: To assess the potential of a test compound to be actively transported by human P-gp.
Materials:
-
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell inserts
-
Cell culture medium and reagents
-
Test compound
-
P-gp inhibitor (e.g., verapamil, zosuquidar)
-
Buffer solutions (e.g., Hank's Balanced Salt Solution)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts to form a confluent monolayer, which mimics a barrier epithelium.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber of the Transwell insert. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
-
Inhibitor Co-incubation: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a suitable analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.
-
A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
Visualization of Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway in Microglia
Activation of the P2X7 receptor on microglia, the resident immune cells of the CNS, by extracellular ATP triggers a signaling cascade that leads to the release of pro-inflammatory cytokines. Both A-839977 and JNJ-47965567 are antagonists of this receptor.
References
A Researcher's Guide to P2X7 Receptor Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various P2X7 receptor inhibitors, supported by experimental data. The information is designed to facilitate the selection of appropriate antagonists for specific research needs.
The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and chronic pain.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.[1] This includes the formation of a non-selective pore, leading to changes in ion flux, and the activation of the NLRP3 inflammasome, which ultimately results in the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3][4][5] P2X7 antagonists are small molecules designed to block this activation and mitigate the subsequent inflammatory signaling.[1]
Comparative Efficacy of P2X7 Inhibitors
The following tables summarize the available quantitative data on the efficacy of several prominent P2X7 receptor antagonists. The data, primarily presented as IC50 values, allows for a direct comparison of their potency in various in vitro assays. Significant species-specific differences in the pharmacology of P2X7R antagonists present a considerable challenge for translating preclinical findings to clinical applications, highlighting the importance of evaluating antagonists across different species.[6]
Table 1: Inhibitory Potency (IC50) in Calcium Influx Assays
| Antagonist | Human P2X7R (nM) | Rat P2X7R (nM) | Mouse P2X7R (nM) | Key Findings & Citations |
| A-740003 | 40 | 18 | ~18 | Potent at both human and rat receptors.[2][7] |
| A-438079 | ~300 | 100 | ~100 | Shows some selectivity for rat and mouse over human.[1][8] |
| AZ11645373 | 5-90 | >10,000 | >10,000 | Highly selective for the human P2X7R. |
| JNJ-47965567 | 5 | 63.1 | - | Potent at the human receptor.[7] |
| GSK-1482160 | 3.16 | 316.2 | - | Demonstrates selectivity for the human receptor.[7] |
Table 2: Inhibitory Potency (IC50) in Dye Uptake Assays
| Antagonist | Human P2X7R (nM) | Rat P2X7R (nM) | Mouse P2X7R (nM) | Key Findings & Citations |
| A-740003 | 92 | 138 | - | Effective in blocking pore formation.[7] |
| Brilliant Blue G (BBG) | ~10,000 | ~50 | ~200 | More potent at rat and mouse P2X7R than human. |
| GSK-1482160 | 119.3 | - | - | - |
| KN-62 | Potent | Inactive | Inactive | Exhibits significant species differences.[2] |
Table 3: Inhibitory Potency (IC50/pIC50) in IL-1β Release Assays
| Antagonist | Cell Type/System | Agonist | Potency | Reference(s) |
| P2X7-IN-2 | Human Whole Blood | - | IC50: 0.01 nM | [1] |
| A-740003 | Differentiated human THP-1 cells | BzATP | More potent than A-438079 | [2] |
| A-438079 | Human THP-1 cells | BzATP | pIC50: 6.7 | [1] |
| AZD9056 | Human peripheral blood monocytes | BzATP | pIC50 = 8.0 | [9] |
| JNJ-54175446 | Peripheral blood | Lipopolysaccharide/BzATP | IC50: 82 ng/mL | [10] |
Table 4: Pharmacokinetic Properties of Selected P2X7 Inhibitors
| Compound | Key Pharmacokinetic Parameters | Species | Reference(s) |
| GSK1482160 | Peak concentration within 3.5h; half-life < 4.5h. | Human | [11][12] |
| JNJ-54175446 | Dose-proportional AUC∞; Cmax increases less than dose-proportionally. Food increases bioavailability. Brain permeable. | Human | [10] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The binding of ATP leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux.[13] Prolonged activation leads to the formation of a larger, non-selective pore.[4] A key downstream event is the activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 to active caspase-1.[3] Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3][5]
Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.
Detailed Experimental Protocols
Reproducible and well-documented experimental methodologies are crucial for the comparative analysis of P2X7 inhibitors. Below are detailed protocols for key in vitro assays.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
-
Cell Lines: HEK293 cells stably transfected with human, rat, or mouse P2X7R.
-
Protocol:
-
Cell Preparation: Seed the transfected HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM, following the manufacturer's instructions.[8]
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[8]
-
Agonist Stimulation & Data Acquisition: Measure the baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., BzATP at its EC80 concentration for each species) and immediately begin the kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Caption: Experimental workflow for the calcium influx assay.
Pore Formation (Dye Uptake) Assay
This assay quantifies the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye like ethidium (B1194527) bromide or YO-PRO-1.[7]
-
Cell Lines: Cells expressing the P2X7 receptor (e.g., THP-1 macrophages or transfected HEK293 cells).[7]
-
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor for 15-30 minutes at 37°C.[7]
-
Dye and Agonist Addition: Add a solution containing the P2X7 agonist (e.g., BzATP) and the fluorescent dye (e.g., YO-PRO-1) to the wells.[7][8]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 15-30 minutes.[7]
-
Data Analysis: Determine the initial rate of dye uptake from the linear portion of the fluorescence versus time curve. Plot the rate of dye uptake against the inhibitor concentration to calculate the IC50 value.[7]
-
Caption: Experimental workflow for the pore formation (dye uptake) assay.
IL-1β Release Assay
This assay measures the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.[7][9]
-
Cell Lines: Monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).[9]
-
Protocol:
-
Cell Priming: Plate the cells and prime them with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.[7][9]
-
Inhibitor Treatment: Wash the cells to remove the LPS and then pre-incubate with varying concentrations of the P2X7 antagonist for 30-60 minutes.[7][9]
-
P2X7 Activation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells and incubate for 30-60 minutes to stimulate the release of mature IL-1β.[7][9]
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.[7]
-
Cytokine Quantification: Quantify the amount of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[7][9]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.[9]
-
Caption: Experimental workflow for the IL-1β release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unife.it [iris.unife.it]
A-839977: A Precision Tool for P2X7 Receptor Research Overcoming the Ambiguity of Non-Selective Antagonists
For researchers in pharmacology, neuroscience, and immunology, the selective blockade of specific purinergic receptors is paramount to elucidating their distinct physiological and pathological roles. A-839977, a potent and selective antagonist of the P2X7 receptor, offers a significant advantage over non-selective purinergic receptor antagonists by providing targeted inhibition, thereby enabling more precise experimental outcomes and clearer interpretation of data.
This guide provides a comprehensive comparison of A-839977 with non-selective purinergic receptor antagonists, focusing on their receptor selectivity, potency, and the downstream signaling pathways they modulate. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their study designs.
Unveiling the Selectivity Profile: A-839977 vs. Non-Selective Antagonists
The primary advantage of A-839977 lies in its high selectivity for the P2X7 receptor. In contrast, classical non-selective antagonists, such as suramin (B1662206) and pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), exhibit broad activity across multiple P2X and P2Y receptor subtypes. This lack of specificity can lead to confounding off-target effects, making it challenging to attribute observed biological responses to the inhibition of a single receptor.
| Antagonist | Receptor Target | Species | IC50 (nM) | Reference |
| A-839977 | P2X7 | Human | 20 | [1] |
| P2X7 | Rat | 42 | [1] | |
| P2X7 | Mouse | 150 | [1] | |
| Suramin | P2X1 | Human | ~1,000 | [2] |
| P2X2 | Human | >10,000 | [2] | |
| P2X3 | Human | ~3,000 | [2] | |
| P2Y1 | Human | ~20,000 | ||
| P2Y2 | Human | ~30,000 | ||
| PPADS | P2X1 | Human | ~500 | |
| P2X2 | Human | ~2,000 | ||
| P2X3 | Human | ~1,000 | ||
| P2X5 | Human | ~2,600 | ||
| P2Y1 | Human | ~2,000 |
Table 1: Comparative inhibitory potencies (IC50) of A-839977 and non-selective antagonists on various purinergic receptors.
The P2X7 Receptor Signaling Cascade: A Target for Precision Inhibition
Activation of the P2X7 receptor by its endogenous agonist, adenosine (B11128) triphosphate (ATP), triggers a cascade of intracellular events with significant implications in inflammation, immunity, and neuropathic pain. Understanding this pathway is crucial for appreciating the specific effects of A-839977.
Caption: P2X7 receptor signaling pathway and points of inhibition.
By selectively targeting the P2X7 receptor, A-839977 allows for the specific interrogation of this pathway, avoiding the confounding variables introduced by the simultaneous blockade of other purinergic receptors when using non-selective antagonists.
Experimental Protocols for Assessing P2X7 Receptor Antagonism
To aid researchers in their investigations, detailed methodologies for key in vitro assays used to characterize P2X7 receptor antagonists are provided below.
BzATP-Evoked Calcium Influx Assay
This assay measures the ability of an antagonist to block the influx of calcium into cells following activation of the P2X7 receptor by the potent agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
Experimental Workflow:
Caption: Workflow for the BzATP-evoked calcium influx assay.
Protocol Summary:
-
Cell Culture: Plate cells stably or transiently expressing the P2X7 receptor in a 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[3][4][5][6][7]
-
Antagonist Incubation: Wash the cells and pre-incubate with varying concentrations of A-839977 or a non-selective antagonist for a specified period (e.g., 15-30 minutes).
-
Stimulation: Add the P2X7 receptor agonist, BzATP, to the wells.
-
Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[3][4][5][6][7]
-
Data Analysis: Calculate the inhibition of the calcium response at each antagonist concentration to determine the IC50 value.
YO-PRO-1 Uptake Assay
The activation of the P2X7 receptor leads to the formation of a large pore permeable to molecules up to 900 Da. The YO-PRO-1 assay utilizes a fluorescent dye that can enter the cell through this pore and intercalate with DNA, leading to a significant increase in fluorescence.
Experimental Workflow:
Caption: Workflow for the YO-PRO-1 uptake assay.
Protocol Summary:
-
Cell Plating: Seed cells expressing the P2X7 receptor in a 96-well plate and allow them to adhere.[8][9][10][11]
-
Antagonist Pre-incubation: Treat the cells with different concentrations of A-839977 or a non-selective antagonist for a designated time.[12]
-
Stimulation and Staining: Add a solution containing both the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye to the wells.[8][9][10][11][13]
-
Incubation and Measurement: Incubate the plate at 37°C for a period of 10-30 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for YO-PRO-1 (typically ~491 nm and ~509 nm, respectively).[8][9][10][11][13]
-
Analysis: Determine the IC50 value by plotting the inhibition of YO-PRO-1 uptake against the antagonist concentration.
IL-1β Release Assay
A key downstream consequence of P2X7 receptor activation in immune cells, such as macrophages, is the processing and release of the pro-inflammatory cytokine, Interleukin-1β (IL-1β). This assay quantifies the amount of IL-1β released into the cell culture supernatant.
Experimental Workflow:
Caption: Workflow for the IL-1β release assay.
Protocol Summary:
-
Cell Differentiation: Differentiate human monocytic THP-1 cells into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[14]
-
Priming: Prime the differentiated macrophages with lipopolysaccharide (LPS) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β.[15][16]
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of A-839977 or a non-selective antagonist for 30-60 minutes.[15]
-
P2X7 Activation: Stimulate the cells with a high concentration of ATP (typically in the millimolar range) for a short period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce IL-1β release.[15][16]
-
Quantification: Collect the cell culture supernatant and measure the concentration of mature IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17]
-
Data Interpretation: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration to determine the IC50.
Conclusion: The Clear Choice for Targeted P2X7 Research
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. hellobio.com [hellobio.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA protocol v1 [protocols.io]
- 15. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Validating the Specificity of A-839977 in a Novel Microglia-Based Experimental Model
A Comparative Guide for Researchers
This guide provides a framework for validating the specificity of the P2X7 receptor antagonist, A-839977, utilizing a novel experimental model based on primary microglial cells. We offer a comparative analysis with other known P2X7 antagonists, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroinflammation, immunology, and pharmacology.
The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, including microglia in the central nervous system.[1][2][3] Its activation is a key event in the inflammatory cascade, triggering the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5] Consequently, P2X7R has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders.[6][7] A-839977 is a potent and selective antagonist of the P2X7 receptor.[6][8] Validating the specificity of such antagonists is crucial to ensure that their therapeutic effects are mediated through the intended target and not due to off-target interactions.
This guide outlines a novel experimental model using primary microglial cells to provide a more physiologically relevant system for assessing the specificity of A-839977 compared to recombinant cell lines.
Comparison with Alternatives
The following table summarizes the in vitro potency of A-839977 and other commonly used P2X7 receptor antagonists.
| Compound | Target | Human IC₅₀ (nM) | Rat IC₅₀ (nM) | Mouse IC₅₀ (nM) |
| A-839977 | P2X7 Receptor | 20 | 42 | 150 |
| A-740003 | P2X7 Receptor | 40 | 18 | >1000 |
| AZ10606120 | P2X7 Receptor | ~10 | ~10 | Not Reported |
| GW791343 | P2X7 Receptor | pIC₅₀: 6.9-7.2 | Positive Allosteric Modulator | Not Reported |
Data compiled from multiple sources.[8][9][10][11][12][13][14]
A Novel Experimental Model for Specificity Validation
To robustly validate the on-target activity of A-839977, we propose an experimental model utilizing primary microglial cells isolated from wild-type and P2X7R knockout (KO) mice. This model allows for the direct comparison of the antagonist's effects in the presence and absence of the target receptor, providing a clear distinction between specific and non-specific activities.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[2] This initial channel opening can, with sustained activation, lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[15][16] Downstream signaling events include the activation of the NLRP3 inflammasome and subsequent processing and release of IL-1β.[4][17]
Caption: P2X7 receptor signaling cascade.
Experimental Workflow for Specificity Validation
The following workflow outlines the key steps for validating the specificity of A-839977 in our proposed primary microglia model.
Caption: Experimental workflow for A-839977 specificity validation.
Logic for Specificity Validation
The core of this validation strategy lies in the differential response between wild-type and P2X7R knockout microglia.
Caption: Logical framework for determining specificity.
Experimental Protocols
Primary Microglia Isolation and Culture
-
Source: Postnatal day 1-3 C57BL/6J (wild-type) and P2X7R-/- (knockout) mouse pups.
-
Procedure:
-
Dissect cortices and remove meninges in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically and enzymatically dissociate tissue (e.g., using papain and DNase I).
-
Plate mixed glial cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
After 10-14 days, isolate microglia by gentle shaking.
-
Plate purified microglia for subsequent experiments.
-
-
Priming: For IL-1β release assays, prime microglia with lipopolysaccharide (LPS, 100 ng/mL) for 4-6 hours prior to antagonist and agonist treatment.
Calcium Influx Assay
-
Reagents: Fluo-4 AM calcium indicator, Pluronic F-127, HBSS.
-
Procedure:
-
Plate primary microglia in a 96-well black, clear-bottom plate.
-
Load cells with Fluo-4 AM (e.g., 2 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash cells with HBSS.
-
Pre-incubate cells with A-839977 or other antagonists at desired concentrations for 15-30 minutes.
-
Measure baseline fluorescence using a plate reader.
-
Add the P2X7R agonist BzATP (e.g., 100 µM) and immediately begin kinetic fluorescence readings.
-
Quantify the change in fluorescence intensity over time.
-
IL-1β Release Assay
-
Reagents: Mouse IL-1β ELISA kit.
-
Procedure:
-
Plate and prime primary microglia as described above.
-
Pre-incubate with A-839977 or other antagonists for 15-30 minutes.
-
Stimulate with BzATP (e.g., 300 µM) for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Pore Formation (Dye Uptake) Assay
-
Reagents: YO-PRO-1 iodide.
-
Procedure:
-
Plate primary microglia in a 96-well black, clear-bottom plate.
-
Pre-incubate cells with A-839977 or other antagonists at desired concentrations for 15-30 minutes.
-
Add a solution containing both YO-PRO-1 (e.g., 1 µM) and BzATP (e.g., 300 µM).
-
Immediately begin kinetic fluorescence readings using a plate reader.
-
Monitor the increase in fluorescence as YO-PRO-1 enters the cells through the P2X7R pore and binds to nucleic acids.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore | Journal of Neuroscience [jneurosci.org]
- 4. Inherent P2X7 Receptors Regulate Macrophage Functions during Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor and macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 16. iris.unife.it [iris.unife.it]
- 17. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A-839977: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of A-839977, a potent and selective P2X7 receptor antagonist.
Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The following information outlines the necessary personal protective equipment (PPE), waste handling protocols, and disposal workflows for A-839977 in both its solid form and when dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO).
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the handling and safety requirements for A-839977. The following table summarizes crucial data compiled from available safety information.
| Parameter | Guideline |
| Physical State | Solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | Store at -20°C in a tightly sealed container. |
| Recommended PPE | Chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat are mandatory. |
| Handling Area | All handling of A-839977 should be conducted in a well-ventilated chemical fume hood. |
| Skin Contact | In case of contact, immediately wash the affected area with soap and copious amounts of water. |
| Eye Contact | If the compound comes into contact with the eyes, flush with water for at least 15 minutes and seek medical attention. |
Experimental Protocols for Disposal
The correct disposal method for A-839977 is contingent on its physical state. Under no circumstances should A-839977 or its solutions be disposed of down the drain.
Disposal of Solid A-839977 Waste
-
Waste Identification and Labeling: All solid A-839977 waste must be collected in a container that is clearly labeled as "Hazardous Waste" and includes the full chemical name: "A-839977".
-
Container Requirements: The waste container must be made of a material compatible with the chemical and have a securely sealing lid to prevent spillage.
-
Segregation: Do not mix solid A-839977 waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collection and Removal: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal of A-839977 in DMSO Solution
Solutions of A-839977, particularly in penetrating solvents like DMSO, require careful handling to prevent accidental exposure.
-
Waste Collection: Collect all liquid waste containing A-839977 in a dedicated, leak-proof container.
-
Labeling: The container must be labeled "Hazardous Waste: A-839977 in DMSO". Include the approximate concentration of the compound.
-
Solvent Compatibility: Ensure the waste container is compatible with DMSO.
-
Storage and Disposal: Securely cap the container and store it in a designated satellite accumulation area, away from incompatible materials. Follow your institution's protocol for the disposal of hazardous chemical solutions.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of A-839977.
Caption: A logical workflow for the proper disposal of A-839977.
Essential Safety and Operational Guide for Handling A 839977
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of A 839977, a potent and selective P2X7 antagonist. The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Safety and Handling
This compound is a white solid compound soluble in DMSO.[1] While specific hazard information is detailed in the Safety Data Sheet (SDS), standard laboratory precautions should always be observed. This includes avoiding inhalation, and contact with skin and eyes. Engineering controls, such as a chemical fume hood, are recommended for handling the solid compound and preparing stock solutions.
Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles | Should be worn with side-shields to protect from splashes. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body | Laboratory Coat | An impervious lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator | Recommended when handling the powder outside of a ventilated enclosure. |
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid | -20°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
It is recommended to use freshly prepared solutions.[2]
Spill and Emergency Procedures:
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with inert material and place it in a sealed container for disposal. In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Seek medical attention if any symptoms arise.
Experimental Protocols
In Vitro Studies:
This compound is a potent antagonist of P2X7 receptors and has been shown to block BzATP-evoked calcium influx in various cell lines.[2][3]
-
Cell-Based Assays: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in the appropriate cell culture medium.[2]
-
Example Protocol: To assess the inhibitory effect of this compound on P2X7 receptor activation, cells expressing the receptor (e.g., human THP-1 cells) can be pre-incubated with varying concentrations of this compound before stimulation with a P2X7 agonist like BzATP. The resulting change in intracellular calcium can be measured using a fluorescent calcium indicator.
In Vivo Studies:
This compound has demonstrated efficacy in animal models of inflammatory and neuropathic pain.[2][3]
-
Preparation of Dosing Solution: For intraperitoneal (i.p.) injection in rodents, a stock solution in DMSO can be prepared. A working solution can then be formulated by adding the DMSO stock to a vehicle such as a mixture of PEG300, Tween 80, and saline.[2]
-
Example Dosing: In a rat model of inflammatory pain, this compound has been administered via i.p. injection at doses ranging from 30 to 300 µmol/kg.[2]
Quantitative Data
The inhibitory potency of this compound has been quantified across different species.
| Species | Receptor | IC₅₀ (nM) |
| Human | P2X7 | 20 |
| Rat | P2X7 | 42 |
| Mouse | P2X7 | 150 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the BzATP-evoked calcium influx.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway that this compound antagonizes and a typical experimental workflow for its in vivo evaluation.
Caption: P2X7 Receptor Signaling Pathway Antagonized by this compound.
Caption: A Typical In Vivo Experimental Workflow for this compound.
Disposal Plan
All waste materials, including unused this compound, contaminated consumables, and solutions, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. Use a licensed professional waste disposal service to dispose of this material.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
